4-(Aminomethyl)thiazole hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
1,3-thiazol-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKXTRRWXZPGDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625847 | |
| Record name | 1-(1,3-Thiazol-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117043-86-4 | |
| Record name | 1-(1,3-Thiazol-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(Aminomethyl)thiazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)thiazole hydrochloride is a heterocyclic compound featuring a thiazole ring substituted with an aminomethyl group. The thiazole moiety is a prominent scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, aimed at supporting research and development in the pharmaceutical and chemical sciences.
Chemical and Physical Properties
This compound is a light yellow to brown solid. It is identified by the CAS number 117043-86-4. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₇ClN₂S | [1][2] |
| Molecular Weight | 150.63 g/mol | [1][2] |
| Appearance | Light yellow to brown solid | [2] |
| Purity | ≥ 95% (by NMR) | [3] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [2][4] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [] |
Note: Specific quantitative data for melting point, boiling point, and solubility in other common solvents are not consistently available in the reviewed literature.
Synthesis and Purification
The synthesis of this compound can be approached through multi-step reaction sequences. A common strategy involves the initial formation of a functionalized thiazole ring, followed by the introduction or modification of the aminomethyl side chain.
Synthetic Pathway Overview
A plausible synthetic route starts from a suitable precursor, such as a 4-(halomethyl)thiazole derivative, which can then be converted to the corresponding aminomethyl compound. The Hantzsch thiazole synthesis is a classical and versatile method for constructing the thiazole ring from α-haloketones and a thioamide.
References
An In-depth Technical Guide to 4-(Aminomethyl)thiazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Aminomethyl)thiazole hydrochloride, a key heterocyclic building block in medicinal chemistry and drug development. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its role in modulating critical signaling pathways.
Core Physicochemical Properties
This compound is a versatile intermediate used in the synthesis of a wide range of biologically active molecules. Its quantitative data are summarized below.
| Property | Value | Reference |
| Molecular Weight | 150.63 g/mol | [1][2] |
| Molecular Formula | C₄H₇ClN₂S | [1][2] |
| Appearance | Off-white to white solid | |
| Purity | ≥97% | |
| CAS Number | 117043-86-4 | [1][2] |
Synthesis and Characterization: Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, often involving the Hantzsch thiazole synthesis as a key step. The following protocols are representative methods for its synthesis and characterization.
Synthesis Protocol: Modified Hantzsch Thiazole Synthesis
This protocol describes a common route to synthesize the thiazole core, followed by functional group manipulation to yield the final product.
-
Step 1: Synthesis of 4-(Chloromethyl)thiazole Hydrochloride.
-
To a solution of 1,3-dichloroacetone (1 equivalent) in absolute ethanol, add thioformamide (1 equivalent).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Cool the mixture to 4°C and allow it to stand for 12 hours to facilitate crystallization.
-
Collect the resulting crystalline solid, 4-(chloromethyl)thiazole hydrochloride, by filtration and wash with cold ethanol.
-
-
Step 2: Azide Formation.
-
Dissolve the 4-(chloromethyl)thiazole hydrochloride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.1 equivalents) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-(azidomethyl)thiazole.
-
-
Step 3: Reduction to 4-(Aminomethyl)thiazole.
-
Dissolve the 4-(azidomethyl)thiazole (1 equivalent) in methanol.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
-
Step 4: Hydrochloride Salt Formation.
-
Dissolve the crude 4-(aminomethyl)thiazole in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid in ethanol or ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield this compound.
-
Analytical Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram for the retention time and peak area to determine purity.[3][4]
¹H NMR Spectroscopy for Structural Elucidation:
-
Solvent: Deuterated water (D₂O) or Dimethyl sulfoxide (DMSO-d₆).
-
Expected Chemical Shifts (δ, ppm):
-
A singlet for the two protons of the aminomethyl group (-CH₂-NH₃⁺), typically in the range of 4.0-4.5 ppm.
-
A singlet or doublet for the proton on the thiazole ring at position 5 (C5-H), expected around 7.5-8.0 ppm.
-
A singlet or doublet for the proton on the thiazole ring at position 2 (C2-H), expected around 9.0-9.5 ppm.
-
A broad singlet for the ammonium protons (-NH₃⁺), which may exchange with D₂O.
-
Role in Drug Development and Signaling Pathways
Thiazole-containing compounds are integral to numerous FDA-approved drugs and are a focus of ongoing drug discovery efforts due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]
Application in Kinase Inhibition
The thiazole scaffold is a common pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy.[3] Many thiazole derivatives target key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.
PI3K/Akt/mTOR Signaling Pathway:
This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Thiazole-based inhibitors can be designed to target key kinases within this pathway, such as PI3K and mTOR, thereby inhibiting tumor growth.
Below is a diagram illustrating a generalized workflow for the synthesis of a 4-substituted thiazole derivative and a diagram of the PI3K/Akt/mTOR signaling pathway, a common target for thiazole-based drugs.
Caption: A generalized workflow for the synthesis of this compound.
Caption: The PI3K/Akt/mTOR signaling pathway, a target for thiazole-based inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. globalresearchonline.net [globalresearchonline.net]
Navigating the Solubility of 4-(Aminomethyl)thiazole Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Aminomethyl)thiazole hydrochloride in organic solvents. Due to the limited availability of specific quantitative public data for this compound, this document focuses on providing a strong theoretical framework, qualitative solubility expectations, and detailed experimental protocols to enable researchers to determine its solubility for their specific applications.
Core Concepts: Understanding Solubility
The solubility of a compound is a critical physicochemical parameter in drug development and chemical research, influencing everything from reaction kinetics to bioavailability. This compound is an amine salt. Its solubility is governed by the principle of "like dissolves like," its crystalline structure, and the protonated amine group, which increases its polarity compared to its free base form. As a hydrochloride salt, it is expected to be readily soluble in polar protic solvents, particularly water, and to exhibit decreasing solubility as the polarity of the organic solvent decreases.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The hydrochloride salt can readily form hydrogen bonds and ion-dipole interactions with protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | These solvents can engage in dipole-dipole interactions, but the lack of acidic protons limits their ability to solvate the chloride ion effectively. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Very Low / Insoluble | The high polarity of the salt is incompatible with the non-polar nature of these solvents, leading to poor solvation. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a common and effective method for determining the solubility of a compound like this compound.
Materials and Equipment:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile, toluene, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method. A pre-established calibration curve is essential for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the specific solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of supernatant taken
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps and logical relationships.
Caption: Experimental workflow for determining solubility.
Technical Guide: Physicochemical Properties and Melting Point Determination of 4-(Aminomethyl)thiazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Data
The following table summarizes the available physicochemical data for 4-(Aminomethyl)thiazole hydrochloride and the related 4-(Chloromethyl)thiazole hydrochloride. This allows for a comparative understanding of their properties.
| Property | This compound | 4-(Chloromethyl)thiazole hydrochloride |
| CAS Number | 117043-86-4[1][2] | 7709-58-2[][4] |
| Molecular Formula | C₄H₆N₂S·HCl[2] | C₄H₄ClNS·HCl[] |
| Molecular Weight | 150.63 g/mol [2] | 170.06 g/mol [][4] |
| Appearance | Light yellow solid[2] | White to light yellow to light orange powder/crystal[4] |
| Melting Point | Data not available | 186-192 °C (with decomposition)[][4] |
| Storage Conditions | 0-8 °C[2] | Room Temperature, under inert atmosphere[4] |
Experimental Protocol: Melting Point Determination
The following is a standardized protocol for determining the melting point of a solid organic compound like this compound using the capillary method. This method is widely accepted and utilized in research and quality control laboratories.
Objective: To determine the melting point range of a solid sample with high accuracy.
Materials and Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
The sample to be analyzed (this compound)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry, as the presence of solvents can depress the melting point and broaden the range.
-
Place a small amount of the crystalline sample on a clean, dry surface.
-
If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.
-
-
Loading the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.
-
To pack the sample at the bottom of the tube, gently tap the sealed end of the capillary tube on a hard surface. Alternatively, the tube can be dropped through a long glass tube to facilitate packing.
-
The final packed sample height should be between 2-4 mm to ensure uniform heat distribution.
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, a preliminary rapid heating run should be conducted to determine a rough estimate.
-
For an accurate measurement, set the heating rate to a slow and steady increase, typically 1-2 °C per minute, especially when approaching the expected melting point.
-
Observe the sample through the magnifying lens.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting point range.
-
Continue to observe the sample and record the temperature at which the last solid particle melts into a clear liquid. This is the upper limit of the melting point range.
-
The recorded melting point should be expressed as a range (e.g., 150-152 °C). A narrow range (0.5-2 °C) is indicative of a pure substance.
-
-
Post-Analysis:
-
Allow the apparatus to cool before performing subsequent measurements.
-
Use a fresh capillary tube for each new measurement to ensure accuracy.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the determination of a melting point using the capillary method.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Aminomethyl)thiazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 4-(Aminomethyl)thiazole hydrochloride. Due to the limited availability of public, experimentally validated spectral data with full assignments, this guide presents a predicted ¹H NMR spectrum based on established principles and spectral data of analogous structures. This information is intended to support researchers in the identification and characterization of this compound.
Predicted ¹H NMR Data
The following table summarizes the predicted quantitative ¹H NMR data for this compound. The spectrum is predicted for a solution in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for NMR analysis of polar molecules.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2 (thiazole) | ~9.1 | Singlet (s) | 1H | N/A |
| H-5 (thiazole) | ~7.8 | Singlet (s) | 1H | N/A |
| -CH₂- (aminomethyl) | ~4.3 | Singlet (s) | 2H | N/A |
| -NH₃⁺ (ammonium) | ~8.5 | Broad Singlet (br s) | 3H | N/A |
Note: The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts of the aminomethyl and ammonium protons can be variable and are dependent on factors such as concentration and temperature due to hydrogen bonding and exchange with residual water in the solvent.
Experimental Protocols
A generalized experimental protocol for the acquisition of a ¹H NMR spectrum of this compound is provided below. This protocol is based on standard laboratory practices for the analysis of small organic molecules.
1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the NMR tube.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be applied if necessary to aid dissolution.
2. NMR Spectrometer Setup and Data Acquisition
-
The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
The spectrometer should be properly tuned and shimmed for the sample.
-
A standard single-pulse experiment is typically sufficient for acquiring the ¹H NMR spectrum.
-
Key acquisition parameters should be set as follows:
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
-
3. Data Processing
-
The acquired Free Induction Decay (FID) should be processed with an exponential multiplication function (line broadening of 0.3 Hz is typical) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the FID into the frequency-domain spectrum.
-
The spectrum should be phased and baseline corrected.
-
The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
Integrate all signals to determine the relative number of protons for each resonance.
Synthetic Workflow: Hantzsch Thiazole Synthesis
A plausible synthetic route to 4-(Aminomethyl)thiazole involves the well-established Hantzsch thiazole synthesis to form a 4-(chloromethyl)thiazole intermediate, followed by amination. The following diagram illustrates this logical workflow.
Caption: Synthetic workflow for this compound.
This guide provides a foundational understanding of the ¹H NMR characteristics and a potential synthetic pathway for this compound, which should prove valuable for professionals in the fields of chemical research and drug development.
A Technical Guide to the Hygroscopicity and Stability of 4-(Aminomethyl)thiazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 4-(Aminomethyl)thiazole hydrochloride, focusing on its hygroscopicity and stability. Understanding these characteristics is critical for the successful development of this compound as an active pharmaceutical ingredient (API). The information herein details standard methodologies for assessment, presents illustrative data, and explores potential degradation pathways to guide formulation strategies, packaging selection, and the establishment of appropriate storage conditions.
Hygroscopicity Assessment
Hygroscopicity is the tendency of a substance to absorb or adsorb moisture from the surrounding atmosphere. For a solid API like this compound, excessive moisture uptake can lead to detrimental physical and chemical changes, including deliquescence, altered dissolution rates, and accelerated degradation.[1][2]
Experimental Protocol: Hygroscopicity Classification
A standard method for classifying hygroscopicity is outlined in the European Pharmacopoeia (Ph. Eur.).[1][3] This method involves exposing a sample of the substance to a controlled high-humidity environment and measuring the percentage increase in mass. Modern instrumental techniques like Gravimetric Sorption Analysis (GSA) or Dynamic Vapor Sorption (DVS) offer a more detailed and automated approach.
Protocol: European Pharmacopoeia Method (Illustrative)
-
Sample Preparation: Weigh approximately 0.1 to 0.3 grams of this compound accurately into a pre-weighed container (M1). Record the initial weight of the container and sample (M2).
-
Exposure: Place the open container in a desiccator maintained at 25°C ± 1°C and 80% ± 2% relative humidity (RH) for 24 hours.[2][3] A saturated solution of ammonium chloride can be used to achieve this RH.
-
Measurement: After 24 hours, remove the sample, immediately close the container, and re-weigh it to obtain the final mass (M3).
-
Calculation: Calculate the percentage increase in mass using the formula: % Increase = [(M3 - M2) / (M2 - M1)] * 100
-
Classification: Classify the substance based on the criteria in Table 1.
Table 1: European Pharmacopoeia Hygroscopicity Classification [3][4]
| Classification | % Mass Increase (w/w) |
| Non-hygroscopic | < 0.12% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
Data Presentation: Hygroscopicity of this compound
The following table presents hypothetical data from a detailed moisture sorption-desorption analysis, which provides a comprehensive profile of the material's behavior across a range of humidity conditions.
Table 2: Illustrative Moisture Sorption Data for this compound at 25°C
| Relative Humidity (%) | % Weight Gain (Sorption) | % Weight Gain (Desorption) | Observations |
| 0 | 0.0 | 0.1 | Initial dry weight |
| 10 | 0.05 | 0.15 | No significant change |
| 20 | 0.10 | 0.20 | No significant change |
| 30 | 0.15 | 0.25 | Slight moisture uptake |
| 40 | 0.25 | 0.35 | Classified as slightly hygroscopic |
| 50 | 0.50 | 0.60 | Gradual moisture uptake |
| 60 | 1.10 | 1.20 | Continued moisture uptake |
| 70 | 2.50 | 2.60 | Classified as hygroscopic |
| 80 | 5.80 | 5.90 | Significant moisture uptake |
| 90 | 16.20 | 16.30 | Classified as very hygroscopic, potential for deliquescence |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Visualization: Hygroscopicity Testing Workflow
Stability and Forced Degradation Studies
Stability testing is essential to determine the re-test period for an API and to recommend storage conditions.[5] These studies evaluate the impact of various environmental factors such as temperature, humidity, and light on the quality of the substance over time. Forced degradation (stress testing) is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[6]
Experimental Protocols: Stability Testing
Protocols are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[7][8][9]
Long-Term and Accelerated Stability Protocol:
-
Batch Selection: Use at least three primary batches of this compound.
-
Storage Conditions: Store samples under the conditions specified in Table 3.
-
Testing Frequency: For long-term studies, test every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.
-
Analytical Tests: At each time point, perform a full suite of tests, including:
-
Appearance (visual inspection)
-
Assay (e.g., by HPLC)
-
Related Substances/Impurities (e.g., by HPLC)
-
Water Content (e.g., by Karl Fischer titration)
-
Table 3: ICH Guideline Storage Conditions for Stability Studies [7]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |
Forced Degradation (Stress Testing) Protocol:
-
Acid Hydrolysis: Reflux in 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Reflux in 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for 48 hours.
-
Photostability: Expose the substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B.
Data Presentation: Stability of this compound
The following table provides an illustrative summary of a 6-month accelerated stability study.
Table 4: Illustrative Accelerated Stability Data (40°C / 75% RH)
| Test Parameter | Specification | Initial | 1 Month | 3 Months | 6 Months |
| Appearance | White to off-white solid | Conforms | Conforms | Conforms | Conforms |
| Assay (%) | 98.0 - 102.0 | 99.8 | 99.5 | 99.1 | 98.5 |
| Total Impurities (%) | NMT 1.0 | 0.15 | 0.25 | 0.45 | 0.78 |
| Impurity A (%) | NMT 0.2 | 0.05 | 0.08 | 0.15 | 0.25 |
| Water Content (%) | NMT 0.5 | 0.2 | 0.3 | 0.4 | 0.5 |
Note: This data is for illustrative purposes only. NMT = Not More Than.
Visualization: Stability Testing Workflow
Potential Degradation Pathways
Based on the chemical structure of this compound, which contains a primary amine, a thiazole ring, and a hydrochloride salt, several degradation pathways can be anticipated under stress conditions.
-
Oxidation: The primary aminomethyl group and the sulfur atom in the thiazole ring are susceptible to oxidation. This can lead to the formation of N-oxides, sulfoxides, or sulfones.[6]
-
Hydrolysis: While the thiazole ring is generally stable, extreme pH and heat can promote hydrolytic cleavage of the ring.
-
Photodegradation: Thiazole-containing compounds can be susceptible to photodegradation. This may involve a reaction with singlet oxygen, potentially leading to an unstable endoperoxide that rearranges and cleaves the thiazole ring.[10]
-
Amine-Related Reactions: The primary amine can potentially react with excipients (e.g., reducing sugars in a formulation) or undergo other typical amine degradation reactions.
Visualization: Potential Degradation Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. pharmainfo.in [pharmainfo.in]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. ikev.org [ikev.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical characteristics of 4-(Aminomethyl)thiazole HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)thiazole hydrochloride (CAS No. 117043-86-4) is a heterocyclic compound featuring a thiazole ring substituted with an aminomethyl group.[1][2][3][4][5][6] This molecule serves as a valuable building block in medicinal chemistry and drug discovery due to the versatile reactivity of the aminomethyl group and the biological significance of the thiazole scaffold.[7][8][9] Thiazole rings are present in numerous biologically active compounds and approved drugs. The aminomethyl moiety provides a key functional group for derivatization and the introduction of diverse pharmacophores. This guide provides a comprehensive overview of the known physical and chemical characteristics of 4-(Aminomethyl)thiazole HCl, along with detailed experimental protocols for their determination.
Chemical and Physical Characteristics
The following tables summarize the key physical and chemical properties of 4-(Aminomethyl)thiazole HCl. Due to the limited availability of public data for this specific compound, some properties are listed as "Not Available."
General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 117043-86-4 | [1][2][3][4][5][6] |
| Molecular Formula | C₄H₇ClN₂S | [1][3][4] |
| Molecular Weight | 150.63 g/mol | [1][5] |
| Appearance | Light yellow solid | [5] |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Density | Not Available | |
| Solubility | Soluble in DMSO | [7] |
| pKa | Not Available |
Spectroscopic Data
| Spectrum Type | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the thiazole ring protons and the aminomethyl protons. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the thiazole ring and the aminomethyl group. |
| FTIR | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (thiazole ring), and C-S stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base and fragmentation patterns characteristic of the thiazole and aminomethyl moieties. |
Experimental Protocols
The following sections detail the methodologies for determining the key physical and chemical properties of 4-(Aminomethyl)thiazole HCl.
Melting Point Determination
Methodology:
-
Sample Preparation: A small amount of the crystalline 4-(Aminomethyl)thiazole HCl is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate (e.g., 10-20 °C/minute) for an initial approximate determination.
-
For a precise measurement, the determination is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
Solubility Determination
Methodology (Shake-Flask Method):
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, DMSO, dichloromethane) are chosen.
-
Sample Preparation: An excess amount of 4-(Aminomethyl)thiazole HCl is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting saturated solutions are filtered or centrifuged to remove any undissolved solid.
-
Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, against a calibration curve.
pKa Determination
Methodology (Potentiometric Titration):
-
Sample Preparation: A known concentration of 4-(Aminomethyl)thiazole HCl is dissolved in deionized water.
-
Apparatus: A calibrated pH meter with a suitable electrode and a burette are used.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: 5-10 mg of 4-(Aminomethyl)thiazole HCl is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). A small amount of a reference standard (e.g., TMS) may be added.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Data Processing: The spectra are processed (Fourier transform, phasing, baseline correction) and analyzed to assign chemical shifts, coupling constants, and integration values.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization if necessary.
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions.
-
Data Analysis: The molecular ion peak is identified to confirm the molecular weight of the free base, and the fragmentation pattern is analyzed to elucidate the structure.
Synthesis and Reactivity
Synthesis:
4-(Aminomethyl)thiazole derivatives can be synthesized through various routes. A common method involves the nucleophilic substitution of a corresponding 4-(halomethyl)thiazole with an amine or a protected amine equivalent.[7] For instance, 4-(iodomethyl)thiazoles readily react with primary and secondary amines to yield the desired aminomethyl-thiazole products.[7] Another approach involves the Hantzsch thiazole synthesis, where a thioamide is reacted with an α-haloketone, followed by modifications to introduce the aminomethyl group.
Reactivity:
The reactivity of 4-(Aminomethyl)thiazole HCl is primarily centered around the amino group and the thiazole ring.
-
Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines. These reactions are crucial for the derivatization of the molecule in drug development.
-
Thiazole Ring: The thiazole ring is an aromatic heterocycle and can participate in electrophilic aromatic substitution reactions, although it is generally less reactive than benzene. The ring also influences the acidity of the C-H protons and can be involved in metal-catalyzed cross-coupling reactions. The thiazole moiety is also known to be susceptible to metabolic transformations, such as oxidation, catalyzed by cytochrome P450 enzymes.[10]
Safety and Handling
4-(Aminomethyl)thiazole HCl should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[2] It is classified as an irritant, causing skin, eye, and respiratory irritation.[2] Avoid breathing dust, fume, gas, mist, vapors, or spray. In case of contact with eyes, rinse cautiously with water for several minutes.
Conclusion
4-(Aminomethyl)thiazole HCl is a key building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a summary of its known characteristics and detailed protocols for further investigation. While there is a notable lack of publicly available experimental data for this specific compound, the provided methodologies offer a clear path for researchers to obtain the necessary physical and chemical information for their drug discovery and development programs. The versatile reactivity of the aminomethyl group, coupled with the biological importance of the thiazole core, ensures that this compound will continue to be of significant interest to the scientific community.
References
- 1. 117043-86-4|this compound|BLD Pharm [bldpharm.com]
- 2. C-THIAZOL-4-YL-METHYLAMINE HYDROCHLORIDE | 117043-86-4 [amp.chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. ËÕÖÝ˼±ä»¯Ñ§¼¼ÊõÓÐÏÞ¹«Ë¾ [sibian-chem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. C-THIAZOL-4-YL-METHYLAMINE HYDROCHLORIDE | 117043-86-4 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Exploration of 4-(Aminomethyl)thiazole's Electronic Structure: A Technical Guide
This technical guide provides a comprehensive overview of the theoretical methodologies employed in the study of the electronic structure of 4-(Aminomethyl)thiazole. Designed for researchers, scientists, and professionals in drug development, this document outlines the computational protocols and data presentation standards for a thorough quantum chemical analysis of this heterocyclic compound. Thiazole derivatives are of significant interest in medicinal chemistry, and understanding their electronic properties is crucial for predicting their reactivity, stability, and potential biological activity.
Introduction to the Electronic Structure of Thiazole Derivatives
Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This arrangement imparts a unique electronic structure, making it a versatile scaffold in medicinal chemistry. The presence of heteroatoms leads to a non-uniform distribution of electron density, which is critical for its interaction with biological targets. Theoretical studies, primarily using quantum chemical methods, provide invaluable insights into the molecular orbitals, charge distribution, and reactivity of thiazole derivatives like 4-(Aminomethyl)thiazole.
Computational Methodology
A robust computational protocol is essential for obtaining accurate and reproducible results. The following methodology, based on widely accepted practices for studying similar heterocyclic systems, is recommended for the theoretical analysis of 4-(Aminomethyl)thiazole.
Geometry Optimization
The initial step in any quantum chemical calculation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
Protocol:
-
Initial Structure Generation: The 3D structure of 4-(Aminomethyl)thiazole is constructed using molecular modeling software such as Avogadro or GaussView.
-
Computational Method: Density Functional Theory (DFT) is the most common and effective method for such studies.[1][2][3][4][5] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that provides a good balance between accuracy and computational cost.[3][5][6][7][8]
-
Basis Set: A Pople-style basis set, such as 6-311G(d,p), is recommended. This set includes polarization functions (d,p) which are important for describing the bonding in molecules with heteroatoms.[3][5] For enhanced accuracy, diffuse functions can be added (e.g., 6-311++G(d,p)).
-
Software: The Gaussian suite of programs is the industry standard for these types of calculations.[9][10][11][12]
-
Verification of Minimum Energy Structure: To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.
Electronic Properties Calculation
Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's behavior.
Protocol:
-
Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[13][14][15][16][17] A smaller gap suggests higher reactivity.[13]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[1][2][18][19] Red regions indicate negative electrostatic potential (electron-rich), while blue regions represent positive potential (electron-poor).
-
Mulliken Atomic Charges: These calculations provide the charge distribution on an atom-by-atom basis, offering further insight into the molecule's polarity.
Data Presentation
Quantitative data from the theoretical calculations should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Length | S1 - C2 | 1.72 |
| C2 - N3 | 1.31 | |
| N3 - C4 | 1.38 | |
| C4 - C5 | 1.37 | |
| C5 - S1 | 1.71 | |
| C4 - C6 | 1.51 | |
| C6 - N7 | 1.47 | |
| Bond Angle | C5 - S1 - C2 | 89.5 |
| S1 - C2 - N3 | 115.0 | |
| C2 - N3 - C4 | 110.5 | |
| N3 - C4 - C5 | 115.5 | |
| C4 - C5 - S1 | 109.5 | |
| C5 - C4 - C6 | 125.0 | |
| N3 - C4 - C6 | 119.5 | |
| C4 - C6 - N7 | 112.0 | |
| Dihedral Angle | N3 - C2 - S1 - C5 | 0.0 |
| C2 - N3 - C4 - C5 | 0.0 | |
| C4 - C6 - N7 - H | 180.0 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from the output of the geometry optimization calculation.
Table 2: Calculated Electronic Properties (Illustrative)
| Property | Value |
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | -1.2 eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV |
| Dipole Moment | 2.5 Debye |
| Total Energy | -567.8 Hartree |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from the electronic properties calculation.
Visualizations
Diagrams are essential for conveying complex information about molecular structure, computational workflows, and potential interactions.
Caption: Molecular structure of 4-(Aminomethyl)thiazole with atom numbering.
Caption: A typical workflow for quantum chemical calculations.
Caption: Conceptual diagram of a potential drug-receptor interaction based on electronic properties.
Conclusion
The theoretical study of 4-(Aminomethyl)thiazole's electronic structure provides a powerful framework for understanding its chemical behavior and potential as a pharmacophore. By employing robust computational methods like DFT and carefully analyzing properties such as the HOMO-LUMO gap and molecular electrostatic potential, researchers can make informed predictions about its reactivity and guide the development of new therapeutic agents. The protocols and data presentation standards outlined in this guide are intended to promote consistency and rigor in the computational analysis of this important class of molecules.
References
- 1. irjweb.com [irjweb.com]
- 2. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. inpressco.com [inpressco.com]
- 9. ritme.com [ritme.com]
- 10. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. University of Illinois Unified Knowledgebase [answers.uillinois.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. learn.schrodinger.com [learn.schrodinger.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. wuxibiology.com [wuxibiology.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Aminomethyl)thiazole Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 4-(aminomethyl)thiazole hydrochloride and its derivatives. The thiazole moiety is a prominent scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties. The 4-(aminomethyl)thiazole core, in particular, serves as a valuable building block for creating libraries of compounds for drug discovery, allowing for diverse substitutions on the amino group to explore structure-activity relationships (SAR).
This document outlines two robust synthetic routes to the key intermediate, 4-(aminomethyl)thiazole, starting from commercially available precursors. Both the Gabriel synthesis and a Boc-protection strategy are detailed, providing flexibility in synthetic planning. Furthermore, the role of aminothiazole derivatives as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a critical regulator of angiogenesis, is highlighted.
Biological Context: Inhibition of the VEGFR-2 Signaling Pathway
Many aminothiazole derivatives have been identified as potent inhibitors of VEGFR-2, a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of angiogenesis is a hallmark of cancer, contributing to tumor growth, invasion, and metastasis.[3] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors prevent its activation by its ligand, VEGF-A. This, in turn, abrogates downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[4][5][6] The inhibition of VEGFR-2 by aminothiazole derivatives represents a promising strategy for the development of novel anti-angiogenic cancer therapies.
Caption: VEGFR-2 signaling pathway and its inhibition.
Synthetic Workflow Overview
The synthesis of this compound is accomplished through a three-step process, with two alternative routes for the introduction of the aminomethyl group. The general workflow is depicted below.
Caption: Overall synthetic workflow.
Experimental Protocols
Step 1: Hantzsch Thiazole Synthesis of 4-(Chloromethyl)thiazole
This protocol describes the formation of the thiazole ring via the classic Hantzsch synthesis.
Materials:
-
1,3-Dichloroacetone
-
Thioformamide
-
Ethanol, absolute
-
Sodium bicarbonate (NaHCO₃), 5% aqueous solution
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filtration flask
Procedure:
-
In a round-bottom flask, dissolve thioformamide (1.0 eq.) in absolute ethanol.
-
To this solution, add 1,3-dichloroacetone (1.0 eq.).
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing cold deionized water.
-
Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the filter cake with deionized water and dry under vacuum to yield 4-(chloromethyl)thiazole.
| Parameter | Value |
| Reactant 1 | 1,3-Dichloroacetone |
| Reactant 2 | Thioformamide |
| Solvent | Absolute Ethanol |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-80% |
Step 2A & 3A: Gabriel Synthesis and Deprotection
This route utilizes the Gabriel synthesis to introduce the primary amine.
Step 2A: Synthesis of N-(Thiazol-4-ylmethyl)phthalimide
Materials:
-
4-(Chloromethyl)thiazole
-
Potassium phthalimide
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve 4-(chloromethyl)thiazole (1.0 eq.) and potassium phthalimide (1.1 eq.) in anhydrous DMF.
-
Stir the mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with water and recrystallize from ethanol to obtain N-(thiazol-4-ylmethyl)phthalimide.
| Parameter | Value |
| Reactant 1 | 4-(Chloromethyl)thiazole |
| Reactant 2 | Potassium phthalimide |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 12-18 hours |
| Typical Yield | 85-95% |
Step 3A: Hydrazinolysis to this compound
Materials:
-
N-(Thiazol-4-ylmethyl)phthalimide
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Suspend N-(thiazol-4-ylmethyl)phthalimide (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (1.5 eq.) and reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of ethanol and acidify with concentrated HCl.
-
Cool the solution to induce crystallization of this compound.
-
Collect the crystals by filtration and dry.
| Parameter | Value |
| Reactant 1 | N-(Thiazol-4-ylmethyl)phthalimide |
| Reactant 2 | Hydrazine hydrate |
| Solvent | Ethanol |
| Deprotection Time | 2-4 hours |
| Typical Yield | 70-85% |
Step 2B & 3B: Boc-Protection and Deprotection Route
This alternative route involves the use of a Boc-protecting group.
Step 2B: Synthesis of N-Boc-4-(aminomethyl)thiazole
This is a two-part step involving an azide intermediate.
-
Part 1: Synthesis of 4-(Azidomethyl)thiazole
-
Dissolve 4-(chloromethyl)thiazole (1.0 eq.) in a mixture of acetone and water.
-
Add sodium azide (1.2 eq.) and stir the mixture at room temperature for 24 hours.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain 4-(azidomethyl)thiazole, which is often used in the next step without further purification.
-
-
Part 2: Reduction and Boc-Protection
-
Dissolve 4-(azidomethyl)thiazole (1.0 eq.) in methanol.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.).
-
Carefully add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-4-(aminomethyl)thiazole.
-
| Parameter | Value |
| Reactant 1 | 4-(Chloromethyl)thiazole |
| Intermediate | 4-(Azidomethyl)thiazole |
| Protecting Group | Di-tert-butyl dicarbonate (Boc₂O) |
| Reduction | H₂, Pd/C |
| Typical Overall Yield | 60-75% |
Step 3B: Acidic Deprotection to this compound
Materials:
-
N-Boc-4-(aminomethyl)thiazole
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
Procedure:
-
Dissolve N-Boc-4-(aminomethyl)thiazole (1.0 eq.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.[7][8]
-
Add a solution of 4M HCl in 1,4-dioxane (3-5 eq.) and stir at room temperature for 1-3 hours.[7][8]
-
Monitor the deprotection by TLC.
-
Upon completion, add anhydrous diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.[7][8]
| Parameter | Value |
| Reactant | N-Boc-4-(aminomethyl)thiazole |
| Reagent | 4M HCl in 1,4-dioxane |
| Solvent | Methanol or Ethyl Acetate |
| Reaction Time | 1-3 hours |
| Typical Yield | >95% |
Summary of Quantitative Data
| Synthesis Step | Product | Route | Typical Yield (%) |
| 1 | 4-(Chloromethyl)thiazole | Hantzsch | 70-80 |
| 2A | N-(Thiazol-4-ylmethyl)phthalimide | Gabriel | 85-95 |
| 3A | 4-(Aminomethyl)thiazole HCl | Gabriel | 70-85 |
| 2B | N-Boc-4-(aminomethyl)thiazole | Boc-Protection | 60-75 |
| 3B | 4-(Aminomethyl)thiazole HCl | Boc-Deprotection | >95 |
References
- 1. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Versatile Building Block: 4-(Aminomethyl)thiazole Hydrochloride in Modern Medicinal Chemistry
Jamestown, New York – December 23, 2025 – In the landscape of contemporary drug discovery, the strategic use of versatile chemical scaffolds is paramount to the efficient development of novel therapeutics. Among these, 4-(Aminomethyl)thiazole hydrochloride has emerged as a crucial building block, prized for its role in the synthesis of a wide array of biologically active compounds. Its inherent structural features allow for facile incorporation into larger molecules, enabling the exploration of vast chemical spaces and the fine-tuning of pharmacological properties. This heterocyclic amine serves as a linchpin in the design of molecules targeting a spectrum of diseases, from cancer to infectious agents.
The thiazole ring is a common motif in numerous FDA-approved drugs and clinical candidates, valued for its ability to engage in various non-covalent interactions with biological targets.[1] The aminomethyl substituent at the 4-position provides a key reactive handle for medicinal chemists to introduce diverse functionalities through well-established synthetic transformations, such as amide bond formation. This adaptability has led to the development of potent inhibitors of key cellular signaling pathways, including those critical for cancer cell proliferation and survival.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kinase and glutaminase inhibitors.
Application in the Synthesis of Bioactive Molecules: A Quantitative Overview
The utility of this compound as a scaffold is underscored by the potent biological activities of its derivatives. The following table summarizes quantitative data for representative compounds synthesized using this building block, highlighting their therapeutic potential across different disease areas.
| Compound Class | Target | Specific Compound Example | IC50/MIC | Cell Line/Organism | Reference |
| Kinase Inhibitors | Rho-associated kinase II (ROCK II) | 4-aryl-5-aminomethyl-thiazole-2-amine derivative | 20 nM | - | [2] |
| Kinase Inhibitors | Casein Kinase 2 (CK2) | Tetrahydrobenzo[d]thiazole derivative | 1.9 µM | - | [3] |
| Kinase Inhibitors | Glycogen synthase kinase 3β (GSK3β) | Tetrahydrobenzo[d]thiazole derivative | 0.67 µM | - | [3] |
| Anticancer Agents | - | 2,4-disubstituted thiazole amide | 0.63 µM | HT29 (Colon Cancer) | [4] |
| Antimicrobial Agents | Staphylococcus aureus | Thiophene derivative | 3.125 µg/mL | S. aureus | [5] |
| Antifungal Agents | Aspergillus fumigatus | Thiazole derivative | 6.25 µg/mL | A. fumigatus | [5] |
| Antifungal Agents | Fusarium oxysporum | Thiazole derivative | 6.25 µg/mL | F. oxysporum | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of bioactive compounds derived from this compound are crucial for reproducibility and further development.
Protocol 1: General Procedure for Amide Coupling of this compound with a Carboxylic Acid
This protocol outlines a standard procedure for the synthesis of an amide derivative, a common and critical step in elaborating the 4-(aminomethyl)thiazole scaffold.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.[6]
-
Amine Addition: In a separate flask, suspend this compound (1.1 eq) in anhydrous DMF or DCM and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes at room temperature.
-
Coupling Reaction: Add the free amine solution to the activated carboxylic acid mixture. Allow the reaction to stir at room temperature overnight.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired amide derivative.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of a synthesized 4-(aminomethyl)thiazole derivative against a target kinase.
Materials:
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Target kinase enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (peptide or protein)
-
ATP (at a concentration close to the Kₘ for the kinase)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of the inhibitor compound in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted inhibitor, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[8]
-
Enzyme Addition: Add the kinase enzyme solution to all wells and mix gently. Incubate for a short period (e.g., 10-30 minutes) at room temperature to allow for compound-enzyme interaction.[8]
-
Reaction Initiation: Initiate the kinase reaction by adding a reaction mixture containing ATP and the substrate to each well.[8]
-
Incubation: Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence signal.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.[9]
Visualizing the Molecular Landscape: Pathways and Processes
To better understand the context in which these 4-(aminomethyl)thiazole-based compounds operate, the following diagrams illustrate a key metabolic pathway targeted by some of these inhibitors and a typical workflow for their discovery and evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. vixra.org [vixra.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2005009986A1 - One-pot preparation of s-(guanidino-4-yl-methyl)-isothiourea dihydrochoride - Google Patents [patents.google.com]
- 6. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Thiazole Synthesis and Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Hantzsch thiazole synthesis, a foundational method for constructing the thiazole ring, and explore the subsequent use of functionalized thiazoles as precursors for more complex, biologically relevant molecules. While 4-(aminomethyl)thiazole is not a direct precursor in a traditional Hantzsch synthesis—a reaction that builds the thiazole ring itself—it and similar aminothiazoles are valuable building blocks in medicinal chemistry. This document details a standard Hantzsch protocol to generate a core thiazole structure and a subsequent protocol demonstrating how such a structure can be elaborated, for instance, in the synthesis of bis-thiazole derivatives.
Thiazole derivatives are integral to numerous pharmaceuticals due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The protocols outlined below are designed to be reproducible and adaptable for the synthesis of diverse thiazole-containing compounds.
Application Note 1: Hantzsch Synthesis of 2-Amino-4-Phenylthiazole
The Hantzsch thiazole synthesis is a classic and highly efficient one-pot reaction that involves the condensation of an α-haloketone with a thioamide.[3][4][5] This protocol describes the synthesis of 2-amino-4-phenylthiazole, a common building block, from 2-bromoacetophenone and thiourea.
Experimental Protocol
Materials and Equipment:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
20 mL scintillation vial or round-bottom flask
-
Stir bar and magnetic stir plate with heating
-
Buchner funnel and side-arm flask
-
Filter paper
-
Beakers
-
Watch glass
Procedure: [3]
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).
-
Add 5 mL of methanol and a magnetic stir bar.
-
Heat the mixture to a gentle reflux (approximately 65-70°C) with continuous stirring for 30 minutes. The solution will typically turn yellow.
-
After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.
-
In a separate 100 mL beaker, prepare 20 mL of a 5% aqueous sodium carbonate solution.
-
Pour the cooled reaction mixture into the sodium carbonate solution and swirl to mix. A precipitate should form.
-
Set up a Buchner funnel for vacuum filtration. Wet the filter paper with water to ensure a good seal.
-
Filter the mixture to collect the solid product.
-
Wash the collected solid (the filter cake) with two portions of cold water to remove any remaining salts.
-
Transfer the solid product to a pre-weighed watch glass and allow it to air dry completely.
-
Once dry, weigh the product and calculate the percent yield. The product can be further purified by recrystallization from ethanol if necessary.
Data Presentation
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Expected Yield |
| 2-Bromoacetophenone (5.0 mmol) | Thiourea (7.5 mmol) | Methanol | 30 minutes | Reflux | High |
Note: Yields for this reaction are typically high, often exceeding 80-90%.[6]
Hantzsch Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.
Application Note 2: Synthesis of Bis-Thiazole Derivatives
Functionalized aminothiazoles are excellent precursors for synthesizing more complex molecules like bis-thiazoles, which often exhibit enhanced biological activity.[7] This protocol describes a method for synthesizing a bis-thiazole compound through the reaction of a 2-aminothiazole derivative with an aromatic aldehyde, which serves to bridge two thiazole units.
Experimental Protocol
Materials and Equipment:
-
2-Amino-4-(p-tolyl)thiazole
-
4-Chlorobenzaldehyde
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Microwave synthesizer or conventional heating setup (round-bottom flask with reflux condenser)
-
TLC plates (Silica gel G)
-
Filtration apparatus
Procedure: (Adapted from a microwave-assisted synthesis[3])
-
In a microwave reaction vessel, combine 2-amino-4-(p-tolyl)thiazole (2.0 mmol, 0.38 g) and a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol, 0.14 g).
-
Add 10 mL of absolute ethanol as the solvent.
-
Add 3-4 drops of concentrated HCl as a catalyst.
-
Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a suitable power level (e.g., 30% power) for 5-10 minutes. Monitor the reaction progress using TLC (eluent: benzene/ethyl acetate mixture).
-
Alternative Conventional Heating: If a microwave is unavailable, combine reactants in a round-bottom flask, add a stir bar, and reflux the mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry it.
-
The crude product can be recrystallized from ethanol to yield the pure bis-thiazole compound.
Data Presentation
| Thiazole Precursor (2 equiv.) | Aldehyde (1 equiv.) | Catalyst | Solvent | Method | Yield (%) |
| 2-Amino-4-(p-tolyl)thiazole | 4-Chlorobenzaldehyde | Conc. HCl | Ethanol | Microwave Irradiation | ~85% |
| 2-Amino-4-(p-tolyl)thiazole | Benzaldehyde | Conc. HCl | Ethanol | Microwave Irradiation | ~88% |
| 2-Amino-4-(p-tolyl)thiazole | 4-Methoxybenzaldehyde | Conc. HCl | Ethanol | Microwave Irradiation | ~90% |
Data adapted from reference[3]. Yields are representative.
Bis-Thiazole Synthesis Workflow
Caption: Workflow for synthesizing bis-thiazole derivatives from an aminothiazole precursor.
Applications in Drug Discovery & Signaling Pathways
Thiazole-containing compounds are known to interact with a multitude of biological targets, acting as inhibitors for enzymes like tubulin, kinases, and others, which are critical in cell proliferation and signaling.[8] The synthesis of diverse thiazole libraries is a key strategy in identifying novel therapeutic agents. For example, compounds that inhibit tubulin polymerization can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, a mechanism central to many anticancer drugs.
Hypothetical Signaling Pathway Inhibition
Caption: Thiazole derivatives can inhibit tubulin polymerization, a key anti-cancer target.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. ias.ac.in [ias.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. sid.ir [sid.ir]
- 6. Synthesis and Biological Evaluation of Bisthiazoles and Polythiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Kinase Inhibitors Derived from 4-(Aminomethyl)thiazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-(aminomethyl)thiazole hydrochloride as a versatile scaffold for the synthesis and development of novel kinase inhibitors. The thiazole moiety is a prominent feature in numerous bioactive compounds and approved drugs, recognized for its ability to interact with the ATP-binding site of various protein kinases.[1][2] This document outlines synthetic strategies, key kinase targets, experimental protocols for activity screening, and relevant signaling pathways.
Introduction
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule inhibitors targeting specific kinases has become a cornerstone of modern drug discovery. Thiazole derivatives have emerged as a highly successful structural motif in this endeavor, with several thiazole-based drugs available clinically.[1] this compound serves as a valuable starting material for creating diverse libraries of kinase inhibitors, particularly targeting serine/threonine and tyrosine kinases.[1] This document will focus on the application of this building block in the development of inhibitors for Rho-associated kinase (ROCK), a key regulator of cell shape, motility, and contraction, with implications in cancer and cardiovascular diseases.[3][4][5]
Synthesis of Novel Kinase Inhibitors
The primary amino group of this compound provides a reactive handle for a variety of chemical modifications, allowing for the exploration of structure-activity relationships (SAR). A common strategy involves the acylation of the exocyclic amine to introduce diverse substituents that can interact with different regions of the kinase active site.
A general synthetic scheme starting from this compound to generate a library of N-substituted aminomethylthiazole derivatives is presented below. This approach is exemplified by the synthesis of 4-aryl-5-aminomethyl-thiazole-2-amines, which have shown potent ROCK inhibitory activity.[3][4]
Target Kinases and Signaling Pathways
Derivatives of 4-(aminomethyl)thiazole have been investigated as inhibitors of a range of kinases. A notable example is the inhibition of Rho-associated kinases (ROCK1 and ROCK2).[3][4] ROCKs are serine/threonine kinases that are key effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a critical role in regulating the actin cytoskeleton and is involved in processes such as cell adhesion, migration, proliferation, and apoptosis.[5] Dysregulation of this pathway is implicated in cancer metastasis and hypertension.[5]
The signaling pathway involving ROCK is depicted below:
Other kinases that have been successfully targeted by aminothiazole-based inhibitors include Aurora kinases, which are crucial for mitotic progression, and Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle.[1]
Quantitative Data
The following table summarizes the in vitro inhibitory activity of representative 4-aryl-5-(aminomethyl)thiazole-2-amine derivatives against ROCK II. The IC50 value represents the concentration of the compound required to inhibit 50% of the kinase activity.
| Compound ID | R Group (Substitution on Aryl Ring) | ROCK II IC50 (nM)[3][4] |
| 4a | 4-pyridyl | 9830 |
| 4i | 3-pyridyl | 9830 |
| 4l | 4-pyridyl, with morpholine on aminomethyl | 1020 |
| 4p | 3-pyridyl, with morpholine on aminomethyl | >10000 |
| 4t | 4-pyridyl, with N-methylpiperazine on aminomethyl | 9120 |
| 4v | 4-pyridyl, with specific amide linkage | 20 |
Data extracted from published literature.[3][4] The specific structures of the compounds can be found in the cited references.
Experimental Protocols
General Synthesis of N-((4-(pyridin-4-yl)thiazol-2-yl)methyl)acetamide derivatives (A ROCK Inhibitor Scaffold)
This protocol is adapted from the synthesis of 4-aryl-5-aminomethyl-thiazole-2-amines.[3][6]
Materials:
-
This compound
-
Pyridine-4-carbaldehyde
-
Thiourea
-
Appropriate acid chloride or carboxylic acid
-
Coupling agents (e.g., EDCI, HOBt)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Solvents (e.g., ethanol, dichloromethane, DMF)
Procedure:
-
Synthesis of 4-(pyridin-4-yl)thiazol-2-amine: A mixture of 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide (synthesized from 4-acetylpyridine) and thiourea in ethanol is refluxed overnight. After cooling, the reaction mixture is diluted with water and the pH is adjusted to 11 with concentrated ammonium hydroxide. The resulting precipitate is filtered, washed, and dried to yield 4-(pyridin-4-yl)thiazol-2-amine.
-
Amide Coupling: To a solution of the desired carboxylic acid in DCM, add EDCI and HOBt. The mixture is stirred at room temperature for 30 minutes. A solution of 4-(pyridin-4-yl)thiazol-2-amine in DCM is then added slowly. The reaction mixture is stirred at room temperature overnight.
-
Work-up and Purification: The reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the final compound.
In Vitro Kinase Inhibition Assay (ROCK II)
This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against ROCK II using an enzyme-linked immunosorbent assay (ELISA).[3][4]
Materials:
-
Recombinant human ROCK II enzyme
-
Substrate peptide (e.g., a synthetic peptide containing a phosphorylation site for ROCK)
-
ATP
-
Kinase assay buffer
-
Synthesized inhibitor compounds
-
Positive control inhibitor (e.g., Y-27632)
-
96-well microtiter plates
-
Phospho-specific antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase assay buffer, the substrate peptide, and the test compound solution. Initiate the reaction by adding a solution of ROCK II enzyme and ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: After incubation, coat the plate with the reaction mixture. Wash the plate and add a phospho-specific antibody that recognizes the phosphorylated substrate. Incubate and wash again. Add an HRP-conjugated secondary antibody, incubate, and wash.
-
Signal Generation: Add TMB substrate and incubate until a blue color develops. Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
Data Analysis: Measure the absorbance at 450 nm using a plate reader. The percentage of inhibition is calculated relative to the DMSO control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its amenability to chemical modification allows for the generation of diverse compound libraries for screening against various kinase targets. The successful development of potent ROCK inhibitors from this scaffold highlights its potential in drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the use of 4-(aminomethyl)thiazole derivatives in the quest for new and effective kinase-targeted therapies.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
Application Notes and Protocols: 4-(Aminomethyl)thiazole Hydrochloride in Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 4-(aminomethyl)thiazole hydrochloride and its derivatives as a scaffold in the discovery of novel antimicrobial agents. The following sections detail the antimicrobial activity, potential mechanisms of action, and standardized protocols for the synthesis and evaluation of these compounds. While specific data for this compound is limited in publicly available literature, the information presented herein is based on studies of various substituted thiazole compounds, providing a representative framework for research and development.
Antimicrobial Activity of Thiazole Derivatives
The thiazole ring is a prominent heterocyclic scaffold found in numerous clinically approved drugs and has been extensively investigated for its broad-spectrum antimicrobial properties.[1] Derivatives of thiazole have demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2][3] The antimicrobial efficacy is significantly influenced by the nature and position of substituents on the thiazole ring.
Antibacterial Activity
Numerous studies have highlighted the significant antibacterial potential of thiazole derivatives, including against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The versatility of the thiazole scaffold allows for chemical modifications that can enhance its antibacterial potency and spectrum.
Antifungal Activity
Certain thiazole derivatives have also exhibited promising antifungal activity against various Candida species and other pathogenic fungi.[2] The development of new antifungal agents is a critical area of research, and thiazole-based compounds represent a promising avenue for the discovery of novel therapeutics.[4][5][6][7]
Data Presentation: Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against various bacterial and fungal strains as reported in the literature. This data provides a comparative view of the potential efficacy of this class of compounds.
| Compound Type/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Thiazole-based Schiff base compounds | Staphylococcus aureus | 15.00 ± 0.01 mm (inhibition zone at 200 µg/mL) | [8] |
| Thiazole-based Schiff base compounds | Escherichia coli | 14.40 ± 0.04 mm (inhibition zone at 200 µg/mL) | [8] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Staphylococcus aureus | 16.1 µM | [2] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Escherichia coli | 16.1 µM | [2] |
| 2,5-dichloro thienyl-substituted thiazoles | Staphylococcus aureus | 6.25 - 12.5 | [3] |
| 2,5-dichloro thienyl-substituted thiazoles | Escherichia coli | 6.25 - 12.5 | [3] |
| 2,5-dichloro thienyl-substituted thiazoles | Klebsiella pneumoniae | 6.25 - 12.5 | [3] |
| 2,5-dichloro thienyl-substituted thiazoles | Pseudomonas aeruginosa | 6.25 - 12.5 | [3] |
| 2,5-dichloro thienyl-substituted thiazoles | Aspergillus fumigatus | 6.25 - 12.5 | [3] |
| 2,5-dichloro thienyl-substituted thiazoles | Aspergillus flavus | 6.25 - 12.5 | [3] |
| Catechol-derived thiazole compounds | MRSA | ≤ 2 | [9] |
| Novel oxothiazole derivative | Staphylococcus aureus | 50-200 | |
| Novel oxothiazole derivative | Streptococcus agalactiae | 25-100 | |
| Phenylamino-thiazole derivatives | Gram-positive bacteria | 31.25 | [10] |
| Quinoline-thiazole derivative (4m) | Candida species | <0.06 - 0.24 | [11] |
Experimental Protocols
The following are generalized protocols for key experiments to synthesize and evaluate the antimicrobial activity of 4-(aminomethyl)thiazole-based compounds.
Protocol 1: Synthesis of Thiazole Derivatives (Hantzsch Thiazole Synthesis)
This protocol describes a general method for the synthesis of thiazole derivatives, which can be adapted for the derivatization of this compound.
Materials:
-
α-bromoketone derivative
-
Thioamide (e.g., 3,4-dihydroxythiobenzamide)
-
Sodium acetate
-
Ethanol
-
Reaction vessel with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the α-bromoketone derivative and the thioamide in ethanol in a reaction vessel.
-
Add sodium acetate to the mixture.
-
Reflux the reaction mixture with stirring for a specified time (e.g., 6 hours), monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the synthesized thiazole derivative under vacuum.
-
Characterize the final product using spectroscopic methods (e.g., IR, NMR, Mass Spectrometry) and elemental analysis.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standard broth microdilution method to determine the MIC of a synthesized compound against a specific microbial strain.[12]
Materials:
-
Synthesized thiazole compound
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth only)
-
Growth control (broth with inoculum)
Procedure:
-
Prepare a stock solution of the synthesized thiazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate to achieve a range of concentrations.
-
Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).[12]
-
Add the standardized inoculum to each well containing the diluted compound.
-
Include positive, negative, and growth control wells on each plate.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12] This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 3: Antimicrobial Susceptibility Testing by Agar Well Diffusion
This protocol describes the agar well diffusion method for a qualitative assessment of antimicrobial activity.[13]
Materials:
-
Synthesized thiazole compound
-
Bacterial or fungal strain
-
Agar medium (e.g., Mueller-Hinton Agar)
-
Petri dishes
-
Sterile cork borer
-
Micropipettes
Procedure:
-
Prepare a standardized inoculum of the test microorganism and uniformly spread it onto the surface of the agar plate.
-
Allow the inoculum to dry for a few minutes.
-
Using a sterile cork borer, create wells of a specific diameter in the agar.
-
Add a defined volume of the synthesized compound solution at a known concentration into each well.
-
Include a positive control (standard antibiotic) and a negative control (solvent) in separate wells.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Experimental Workflow for Antimicrobial Drug Discovery
The following diagram illustrates a typical workflow for the discovery and evaluation of novel antimicrobial agents based on the 4-(aminomethyl)thiazole scaffold.
Caption: A generalized workflow for antimicrobial drug discovery using a thiazole scaffold.
Potential Mechanism of Action: Inhibition of Bacterial Cell Division
Certain thiazole derivatives have been proposed to exert their antibacterial effect by inhibiting bacterial cell division. One key target is the FtsZ protein, which is essential for the formation of the Z-ring at the site of cell division.
Caption: Proposed mechanism of action of certain thiazole derivatives via inhibition of FtsZ polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. jchemrev.com [jchemrev.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New antifungal strategies and drug development against WHO critical priority fungal pathogens [frontiersin.org]
- 5. Advances in Antifungal Drug Development: An Up-To-Date Mini Review [mdpi.com]
- 6. Antifungal agents in clinical and preclinical development: overview and analysis [who.int]
- 7. researchgate.net [researchgate.net]
- 8. jchemrev.com [jchemrev.com]
- 9. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4-(Aminomethyl)thiazole Hydrochloride in the Synthesis of Potent Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its diverse biological activities. Its derivatives have been successfully incorporated into a range of therapeutic agents, including potent anticancer drugs.[1][2] One such key building block is 4-(aminomethyl)thiazole hydrochloride, which serves as a crucial precursor in the synthesis of targeted cancer therapies, most notably the dual BCR-ABL and Src family kinase inhibitor, Dasatinib.[3] This document provides detailed application notes, experimental protocols, and relevant biological data concerning the use of this compound and its derivatives in the synthesis of anticancer agents.
Application Notes
The primary application of this compound in oncology drug discovery lies in its role as a versatile intermediate for the synthesis of kinase inhibitors. The aminomethyl group at the 4-position and the amino group at the 2-position of the thiazole ring (often after modification) provide reactive sites for coupling with other heterocyclic systems, such as pyrimidines, to construct the core structures of these inhibitors.[3][4]
Dasatinib, a potent oral tyrosine kinase inhibitor, exemplifies the successful application of a thiazole-based scaffold. It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3] The synthesis of Dasatinib involves the coupling of a substituted thiazole carboxamide with a chloropyrimidine derivative, highlighting the strategic importance of the thiazole core.
Target Signaling Pathways
Dasatinib and other similar thiazole-containing anticancer agents primarily target protein kinases that are aberrantly activated in cancer cells, leading to uncontrolled proliferation and survival. The key signaling pathways inhibited are:
-
BCR-ABL Signaling: The fusion protein BCR-ABL is a constitutively active tyrosine kinase that is the hallmark of CML.[5] It drives tumor cell proliferation and survival through the activation of several downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[6][7][8] Dasatinib effectively binds to the ATP-binding site of the ABL kinase domain, inhibiting its activity and blocking downstream signaling.[9]
-
Src Family Kinase (SFK) Signaling: Src is a non-receptor tyrosine kinase involved in pathways that regulate cell proliferation, migration, and angiogenesis.[10][11] Elevated Src activity is associated with tumor malignancy and poor prognosis in various cancers.[12] Dasatinib is a potent inhibitor of Src family kinases, contributing to its broad anticancer activity.[10]
Experimental Protocols
The following protocols are composite methodologies derived from various sources for the synthesis of Dasatinib, illustrating the integration of a 4-(aminomethyl)thiazole-derived core.
General Synthetic Workflow
The overall synthesis can be conceptualized as a multi-step process.
Protocol 1: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This intermediate is a key component in many Dasatinib synthesis routes. While not directly starting from this compound, its synthesis demonstrates the formation of the crucial thiazole-carboxamide structure.
Materials:
-
Ethyl 2-aminothiazole-5-carboxylate
-
Benzyl chloroformate
-
Sodium bicarbonate
-
Dichloromethane
-
Methanol
-
Glacial acetic acid
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
-
Methylsulfonyl chloride
-
2-chloro-6-methylaniline
-
Aluminum trichloride
-
Anisole
Procedure:
-
Protection of the amino group: Suspend ethyl 2-aminothiazole-5-carboxylate in dichloromethane and add sodium bicarbonate. Cool the mixture and slowly add benzyl chloroformate. Stir at room temperature for several hours. Recover the product by removing the solvent and washing with water and methanol/acetic acid.
-
Hydrolysis of the ester: Dissolve the protected intermediate in an ethanol/water solution containing sodium hydroxide. Stir at room temperature until the reaction is complete. Acidify with hydrochloric acid to precipitate the carboxylic acid derivative.
-
Amide formation: Activate the carboxylic acid with methylsulfonyl chloride, then add 2-chloro-6-methylaniline to form the amide.
-
Deprotection: Remove the benzyl chloroformate protecting group using aluminum trichloride and anisole to yield 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
Protocol 2: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
Materials:
-
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
4,6-dichloro-2-methylpyrimidine
-
Potassium hydride (30 wt% in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid
Procedure:
-
To a flask containing anhydrous THF, add potassium hydride under an inert atmosphere and cool to -25 °C.
-
Slowly add a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in THF, maintaining the temperature at -25 °C.
-
Add a solution of 4,6-dichloro-2-methylpyrimidine in THF.
-
Allow the reaction mixture to warm to -10 °C and stir for 4 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid, adjusting the pH to ~6.
-
Maintain the temperature at 0-5 °C for 2 hours to allow for crystallization.
-
Collect the solid product by filtration, wash with cold THF, and dry under vacuum.
Protocol 3: Synthesis of Dasatinib
Materials:
-
N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
-
1-(2-hydroxyethyl)piperazine
-
Triethylamine
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile
-
Water
Procedure:
-
To a reaction flask, add N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, 1-(2-hydroxyethyl)piperazine, triethylamine, and TBAB in acetonitrile.
-
Stir the mixture at 30-35 °C for 10-15 minutes, then heat to 80 °C and stir for 20-22 hours. Monitor the reaction by TLC.
-
Upon completion, slowly add water to the reaction mixture while maintaining the temperature at 80 °C and stir for 45 minutes.
-
Cool the mixture to 30-35 °C and continue stirring for 1.5 hours.
-
Filter the resulting solid, wash with water, and dry to obtain Dasatinib.
Quantitative Data
The efficacy of Dasatinib and other thiazole-based inhibitors is quantified by their half-maximal inhibitory concentration (IC50) against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibition Profile of Dasatinib
| Kinase Target | IC50 (nM) |
| BCR-ABL | <1 |
| SRC | 0.5 |
| c-KIT | <1 |
| PDGFRβ | <1 |
| EphA2 | <1 |
| FAK | 0.2[13] |
Data compiled from multiple sources.
Table 2: Cellular Activity of Dasatinib against CML Cell Lines
| Cell Line | IC50 (nM) |
| K562 (BCR-ABL+) | 1 |
| TF-1 (BCR-ABL+) | 0.75 |
| K562 BMS-R (Dasatinib Resistant) | 25,000 |
| TF-1 BCR-ABL BMS-R (Dasatinib Resistant) | 15,000 |
Data from[14].
Table 3: Clinical Efficacy of Dasatinib in CML (DASISION Trial - 5-Year Follow-up)
| Outcome | Dasatinib (100 mg once daily) | Imatinib (400 mg once daily) |
| Major Molecular Response | 76% | 64% |
| 5-Year Overall Survival | 91% | 90% |
| 5-Year Progression-Free Survival | 85% | 86% |
| Transformation to Accelerated/Blast Phase | 5% | 7% |
Conclusion
This compound and its derivatives are invaluable building blocks in the synthesis of targeted anticancer agents. The methodologies outlined, culminating in the synthesis of Dasatinib, underscore the strategic importance of the thiazole scaffold in modern drug discovery. The potent and broad-spectrum activity of Dasatinib against key oncogenic kinases validates the continued exploration of thiazole-based compounds for the development of novel cancer therapeutics. The provided protocols and data serve as a comprehensive resource for researchers engaged in this critical area of drug development.
References
- 1. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vixra.org [vixra.org]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. The ASCO Post [ascopost.com]
- 16. ascopubs.org [ascopubs.org]
Application Notes and Protocols: Reaction of 4-(Aminomethyl)thiazole Hydrochloride with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 4-(aminomethyl)thiazole hydrochloride with aromatic aldehydes yields Schiff bases, a class of compounds with significant interest in medicinal chemistry and drug development. These compounds feature an imine or azomethine group (-C=N-) and have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and antioxidant properties. The thiazole nucleus is a key pharmacophore present in numerous clinically approved drugs. The synthesis of Schiff bases from 4-(aminomethyl)thiazole allows for the exploration of novel derivatives with potentially enhanced therapeutic efficacy. This document provides detailed protocols for the synthesis and characterization of these compounds, along with data on their biological activities.
Reaction Overview and Mechanism
The synthesis of Schiff bases from this compound and aromatic aldehydes is a condensation reaction. The primary amine of the aminomethylthiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This is typically followed by the elimination of a water molecule to form the stable imine product. The reaction is often catalyzed by a few drops of acid, such as glacial acetic acid, and can be carried out under conventional heating or microwave irradiation.
Experimental Protocols
General Protocol for the Synthesis of Schiff Bases from 4-(Aminomethyl)thiazole and Aromatic Aldehydes
This protocol is a general procedure that can be adapted for various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde, 4-chlorobenzaldehyde, 4-bromobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Sodium Hydroxide (10% solution)
-
Benzene (for recrystallization)
-
Methanol
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser or microwave reactor
-
Magnetic stirrer and hotplate
-
Beakers and graduated cylinders
-
Filtration apparatus (Buchner funnel, filter paper)
-
TLC plates and developing chamber
-
Melting point apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (15 mL).
-
Neutralize the hydrochloride salt by adding a stoichiometric amount of a suitable base (e.g., triethylamine or dropwise addition of 10% NaOH solution until the solution is slightly basic).
-
To this solution, add the aromatic aldehyde (1.0 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Conventional Heating Method: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Microwave-Assisted Method: Place the reaction vessel in a microwave reactor and heat at a suitable wattage (e.g., 200 W) for 10-15 minutes.[1]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TCC), with a suitable eluent system such as Methanol:Benzene (2:8 v/v).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the precipitate by vacuum filtration and wash it with cold ethanol or diethyl ether to remove any unreacted aldehyde.
-
Purify the crude product by recrystallization from a suitable solvent, such as benzene or ethanol.[1]
-
Dry the purified crystals and determine the melting point and yield.
-
Characterize the final product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Data Presentation
The following table summarizes the reaction outcomes for the synthesis of Schiff bases from a 2-amino-4-phenylthiazole derivative with various substituted aromatic aldehydes. This data is representative of the types of results that can be expected from the reaction of aminothiazoles with aromatic aldehydes.
| Entry | Aromatic Aldehyde | Product | Yield (%) | M.p. (°C) |
| 1 | Benzaldehyde | N-benzylidene-4-phenylthiazol-2-amine | 85 | 135-137 |
| 2 | 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene)-4-phenylthiazol-2-amine | 88 | 160-162 |
| 3 | 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-4-phenylthiazol-2-amine | 90 | 148-150 |
| 4 | 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-4-phenylthiazol-2-amine | 92 | 210-212 |
| 5 | 2-Hydroxybenzaldehyde | 2-(((4-phenylthiazol-2-yl)imino)methyl)phenol | 82 | 180-182 |
Note: The data presented is based on the reaction with 2-amino-4-phenylthiazole and serves as an illustrative example.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of Schiff bases from 4-(aminomethyl)thiazole and aromatic aldehydes.
References
Application Notes and Protocols for the N-Acylation of 4-(Aminomethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-acylation of 4-(aminomethyl)thiazole, a critical transformation for the synthesis of diverse derivatives with potential applications in medicinal chemistry and drug development. The protocols cover methods using acyl chlorides, acid anhydrides, and peptide coupling reagents, offering flexibility for various synthetic strategies.
Introduction
The 4-(aminomethyl)thiazole scaffold is a valuable building block in the design of novel therapeutic agents. The primary amino group serves as a key handle for chemical modification, and its acylation to form an amide bond is a fundamental strategy to modulate the physicochemical and pharmacological properties of the molecule. N-acylation can influence factors such as lipophilicity, solubility, metabolic stability, and target binding interactions. This document outlines reliable and reproducible protocols for this important synthetic transformation.
Data Presentation: Comparison of N-Acylation Methods
The following table summarizes typical reaction conditions and expected outcomes for the N-acylation of 4-(aminomethyl)thiazole using different methodologies.
| Acylating Agent | Method | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Acetyl Chloride | Acyl Halide | Triethylamine | Anhydrous THF | Room Temp | 0.5 - 2 | ~35-90 | A common and reactive method. Requires a base to neutralize HCl byproduct.[1] |
| Acetic Anhydride | Acid Anhydride | Pyridine or None | Pyridine or Acetic Acid | Room Temp to Reflux | 1 - 6 | 70-95 | Generally less reactive than acyl chlorides; can sometimes be performed without a base. |
| Carboxylic Acid | Coupling Reagent | DIPEA | DMF or DCM | 0 to Room Temp | 2 - 24 | 60-95 | Ideal for sensitive substrates; minimizes side reactions. HATU is a highly efficient coupling reagent.[2][3] |
| Carboxylic Acid | Coupling Reagent | - | DCM | Room Temp | 12 - 24 | 70-90 | EDC is a water-soluble carbodiimide, simplifying byproduct removal. HOBt is often added to suppress racemization and improve efficiency. |
Experimental Protocols
Protocol 1: N-Acylation using an Acyl Chloride (e.g., Benzoyl Chloride)
This protocol describes the reaction of 4-(aminomethyl)thiazole with an acyl chloride in the presence of a tertiary amine base.
Materials:
-
4-(aminomethyl)thiazole (or its hydrochloride salt)
-
Benzoyl chloride (or other acyl chloride)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(aminomethyl)thiazole (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature. If starting with the hydrochloride salt of 4-(aminomethyl)thiazole, use 2.2 equivalents of triethylamine.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of the acyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture dropwise via a dropping funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-acylated product.
Protocol 2: N-Acylation using an Acid Anhydride (e.g., Acetic Anhydride)
This protocol details the N-acetylation of 4-(aminomethyl)thiazole using acetic anhydride.
Materials:
-
4-(aminomethyl)thiazole
-
Acetic anhydride
-
Pyridine (optional, as solvent and base) or Glacial Acetic Acid
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, suspend or dissolve 4-(aminomethyl)thiazole (1.0 eq.) in pyridine.
-
Add acetic anhydride (1.5-2.0 eq.) to the mixture.
-
Stir the reaction mixture at room temperature for 2-6 hours. Gentle heating (40-60 °C) can be applied to accelerate the reaction if necessary. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and air-dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-((thiazol-4-yl)methyl)acetamide.
Protocol 3: N-Acylation using a Carboxylic Acid and a Coupling Reagent (e.g., HATU)
This protocol outlines the amide bond formation between 4-(aminomethyl)thiazole and a carboxylic acid using HATU as the coupling reagent.[2][3]
Materials:
-
4-(aminomethyl)thiazole
-
Carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous lithium chloride (LiCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of 4-(aminomethyl)thiazole (1.0 eq.) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired N-acylated product.
Mandatory Visualization
Caption: General workflow for the N-acylation of 4-(aminomethyl)thiazole.
References
Application Notes and Protocols for the Solid-Phase Synthesis of 4-(Aminomethyl)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 4-(aminomethyl)thiazole hydrochloride in solid-phase organic synthesis (SPOS). This scaffold is a valuable building block for the creation of diverse chemical libraries, particularly for peptidomimetics and other biologically active molecules, owing to the significant role of the thiazole moiety in medicinal chemistry.[1][2] This document outlines a strategic workflow from the initial protection of the starting material to the final cleavage of the synthesized compounds from the solid support, including detailed experimental protocols and data presentation.
Introduction
The thiazole ring is a privileged scaffold in drug discovery, present in a wide array of FDA-approved drugs with activities spanning from anticancer to antimicrobial.[1][2] Solid-phase organic synthesis offers a highly efficient platform for the construction of compound libraries based on the thiazole core, facilitating rapid lead discovery and optimization. This compound provides a versatile entry point for SPOS, allowing for diversification at the aminomethyl position and potentially at the thiazole ring itself.
This guide details a proposed synthetic strategy for the incorporation and modification of the 4-(aminomethyl)thiazole scaffold on a solid support. The workflow involves the initial protection of the primary amine, followed by immobilization on a suitable resin, subsequent chemical modifications, and finally, cleavage to yield the desired products.
Workflow Overview
The solid-phase synthesis of a library of compounds derived from this compound can be conceptualized in the following four key stages:
Figure 1: General workflow for the solid-phase synthesis of 4-(aminomethyl)thiazole derivatives.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for key steps in the solid-phase synthesis of thiazole-containing compounds, based on literature precedents for analogous systems.
Table 1: Amine Protection of 4-(Aminomethyl)thiazole
| Protecting Group | Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Fmoc | Fmoc-OSu | NaHCO₃ | 1,4-Dioxane/H₂O | 4 - 6 | 90 - 95 |
| Boc | Boc₂O | Et₃N | Dichloromethane | 2 - 4 | 92 - 98 |
Table 2: Immobilization of N-Protected 4-(Aminomethyl)thiazole on Solid Support
| Resin Type | Linker Type | Coupling Reagent | Solvent | Reaction Time (h) | Typical Loading (mmol/g) |
| Wang Resin | Acid-labile | DIC/DMAP | DMF | 12 - 16 | 0.5 - 0.8 |
| 2-Chlorotrityl Chloride Resin | Acid-labile | DIPEA | DCM | 2 - 4 | 0.8 - 1.2 |
Table 3: Solid-Phase Diversification and Cleavage
| Reaction | Reagents | Solvent | Reaction Time (h) | Cleavage Cocktail | Typical Purity (%) |
| Acylation | R-COOH, HATU, DIPEA | DMF | 2 - 4 | TFA/TIS/H₂O (95:2.5:2.5) | >90 |
| Sulfonylation | R-SO₂Cl, Pyridine | DCM | 3 - 5 | TFA/TIS/H₂O (95:2.5:2.5) | >85 |
| Reductive Amination | R-CHO, NaBH(OAc)₃ | DCE/AcOH | 6 - 8 | TFA/TIS/H₂O (95:2.5:2.5) | >80 |
Experimental Protocols
Protocol 1: N-Fmoc Protection of this compound
This protocol describes the protection of the primary amine of this compound with the fluorenylmethyloxycarbonyl (Fmoc) group.
References
Application Notes and Protocols: 4-(Aminomethyl)thiazole Hydrochloride in the Development of p38 MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of aminothiazole scaffolds, exemplified by structures derivable from reagents like 4-(aminomethyl)thiazole hydrochloride, in the discovery and development of potent p38 MAP kinase inhibitors. Detailed experimental protocols for inhibitor screening and characterization are provided to guide researchers in this area.
Introduction to p38 MAP Kinase and Thiazole-Based Inhibitors
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are critical mediators of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of the p38 MAPK signaling pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer, making it a key therapeutic target.[3][4] The pathway involves a three-tiered kinase cascade, where a MAPKKK activates a MAPKK (MKK3/6), which in turn activates p38 MAPK.[1][5] Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2][5]
Thiazole derivatives have emerged as a promising class of compounds for targeting protein kinases due to their versatile structure and ability to interact with the ATP-binding site of these enzymes.[6][7][8] Specifically, aminothiazole-based compounds have been designed and synthesized as potent inhibitors of p38 MAPK, demonstrating significant potential as anti-inflammatory agents.[1][9] The aminothiazole scaffold can be strategically modified to optimize binding affinity, selectivity, and pharmacokinetic properties.
This compound as a Potential Scaffold
While direct synthesis of p38 MAPK inhibitors using this compound as a starting material is not extensively documented in readily available literature, its structure represents a valuable building block for creating libraries of aminothiazole-based inhibitor candidates. The primary amine of the aminomethyl group offers a versatile point for chemical modification and derivatization to explore the chemical space around the p38 MAPK active site.
Quantitative Data: Aminothiazole-Based p38 MAPK Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of synthesized phenyl-(2-phenylamino-thiazol-5-yl)-methanone derivatives against p38 MAPK. This data is representative of the potency that can be achieved with aminothiazole-based scaffolds.
| Compound ID | Structure | IC50 (µM)[1] |
| Inhibitor 1a | Phenyl-(2-phenylamino-thiazol-5-yl)-methanone | > 10 |
| Inhibitor 1b | (4-Fluorophenyl)-(2-phenylamino-thiazol-5-yl)-methanone | 1.8 |
| Inhibitor 1c | (4-Chlorophenyl)-(2-phenylamino-thiazol-5-yl)-methanone | 1.1 |
| Inhibitor 1d | (4-Bromophenyl)-(2-phenylamino-thiazol-5-yl)-methanone | 0.9 |
| Inhibitor 1e | (4-Methylphenyl)-(2-phenylamino-thiazol-5-yl)-methanone | 2.0 |
| Inhibitor 1f | (4-Methoxyphenyl)-(2-phenylamino-thiazol-5-yl)-methanone | 1.5 |
| Inhibitor 2a | Phenyl-(2-(4-fluorophenylamino)-thiazol-5-yl)-methanone | 0.2 |
| Inhibitor 2b | (4-Fluorophenyl)-(2-(4-fluorophenylamino)-thiazol-5-yl)-methanone | 0.1 |
| Inhibitor 2c | (4-Chlorophenyl)-(2-(4-fluorophenylamino)-thiazol-5-yl)-methanone | 0.1 |
| Inhibitor 2d | (4-Bromophenyl)-(2-(4-fluorophenylamino)-thiazol-5-yl)-methanone | 0.1 |
| Inhibitor 2e | (4-Methylphenyl)-(2-(4-fluorophenylamino)-thiazol-5-yl)-methanone | 0.3 |
| Inhibitor 2f | (4-Methoxyphenyl)-(2-(4-fluorophenylamino)-thiazol-5-yl)-methanone | 0.2 |
Signaling Pathways and Experimental Workflows
Caption: The p38 MAP Kinase Signaling Cascade.
Caption: Workflow for p38 MAP Kinase Inhibitor Screening.
Experimental Protocols
Protocol 1: In Vitro p38α Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant human p38α MAPK enzyme
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate peptide (e.g., ATF2)
-
ATP
-
Test compounds (aminothiazole derivatives) and control inhibitor (e.g., SB203580)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer-compatible 384-well plates (white, opaque)
-
Multichannel pipettes
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and a known p38 inhibitor in DMSO.
-
Assay Plate Preparation: Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only for positive (100% activity) and negative (no enzyme) controls.
-
Kinase Reaction Setup:
-
Prepare a 2X solution of p38α kinase in Kinase Assay Buffer.
-
Prepare a 2X solution of the ATF2 substrate and ATP in Kinase Assay Buffer.
-
Add 2 µL of the 2X kinase solution to each well.
-
Initiate the reaction by adding 2 µL of the 2X substrate/ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based LPS-Induced TNF-α Production Assay
This protocol measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in human monocytic cells (e.g., THP-1) stimulated with lipopolysaccharide (LPS).
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 cell culture medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS)
-
Test compounds (aminothiazole derivatives)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed the cells into a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
After differentiation, wash the cells with fresh medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Pre-treat the differentiated THP-1 cells with the test compounds for 1 hour.
-
-
LPS Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Quantification:
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
Conclusion
The aminothiazole scaffold is a valuable starting point for the development of novel p38 MAP kinase inhibitors. The data presented demonstrates that strategic modifications to this core structure can lead to compounds with potent inhibitory activity in the nanomolar range. Reagents such as this compound provide a versatile chemical handle for creating diverse libraries of these inhibitors. The provided protocols for in vitro and cell-based screening offer a robust framework for identifying and characterizing promising lead candidates for further development as anti-inflammatory therapeutics.
References
- 1. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-(Aminomethyl)thiazole Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 4-(Aminomethyl)thiazole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent and effective methods for the synthesis of this compound from 4-(chloromethyl)thiazole are the Gabriel synthesis and the Delépine reaction. Both methods are reliable for converting the starting alkyl halide to the desired primary amine.
Q2: Which synthetic route, Gabriel or Delépine, is preferable for my synthesis?
A2: The choice between the Gabriel synthesis and the Delépine reaction depends on several factors, including available reagents, desired purity, and scale of the reaction.
-
Gabriel Synthesis: This method is known for producing clean primary amines with a reduced risk of over-alkylation, a common issue with direct amination. However, it involves a two-step process: the formation of the phthalimide intermediate followed by hydrolysis, which can sometimes be challenging.[1]
-
Delépine Reaction: This is often a one-pot reaction that can be faster.[2] However, it can sometimes lead to side products, and the work-up can be more complex.[3]
Q3: I am having trouble with the hydrolysis of the phthalimide intermediate in the Gabriel synthesis. What are the recommended conditions?
A3: The hydrolysis of N-(thiazol-4-ylmethyl)phthalimide can be achieved under acidic or basic conditions, or more commonly, using hydrazine hydrate.[4][5] Hydrazine hydrate in a solvent like ethanol or THF at room temperature is often effective and can result in high yields.[4] Acidic hydrolysis with strong acids like HCl can also be used, but may require harsher conditions.[6]
Q4: What are the key parameters to control in the Delépine reaction to ensure a good yield?
A4: For the Delépine reaction, the critical parameters include the choice of solvent (chloroform is common but toxic), reaction temperature, and the conditions for the hydrolysis of the quaternary ammonium salt.[2][3] The hydrolysis is typically carried out by refluxing with a concentrated solution of ethanolic hydrochloric acid.[2]
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress.[7] A suitable solvent system, such as ethyl acetate/hexane (e.g., 2:1), can be used to separate the starting material, intermediate, and final product.[7] Staining with an appropriate indicator, such as potassium permanganate or iodine, can help visualize the spots.
Q6: What is the best way to purify the final product, this compound?
A6: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[8] The choice of solvent is crucial. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[9] Common solvent systems for recrystallization of amine hydrochlorides include ethanol/water or isopropanol/water mixtures.
Troubleshooting Guides
Gabriel Synthesis Route
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of N-(thiazol-4-ylmethyl)phthalimide (Step 1) | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed. The use of a polar aprotic solvent like DMF can accelerate the SN2 reaction.[10] |
| Poor quality of potassium phthalimide or 4-(chloromethyl)thiazole. | Ensure the use of dry, high-purity reagents. Potassium phthalimide is hygroscopic and should be handled accordingly. | |
| Incomplete hydrolysis of the phthalimide intermediate (Step 2) | Hydrolysis conditions are too mild. | If using hydrazine hydrate, ensure an adequate excess is used and allow for sufficient reaction time at room temperature or with gentle heating.[4] For acidic hydrolysis, increase the concentration of the acid and/or the reaction temperature. |
| Formation of a stable intermediate. | The initial adduct with hydrazine may be stable. Ensure the reaction goes to completion by monitoring with TLC. | |
| Difficulty in separating the product from phthalhydrazide (byproduct of hydrazine hydrolysis) | Phthalhydrazide can co-precipitate with the product. | Phthalhydrazide is a solid precipitate.[11] After the reaction, the mixture can be acidified to protonate the desired amine, making it water-soluble. The solid phthalhydrazide can then be removed by filtration. Subsequent basification of the filtrate will precipitate the free amine, which can then be converted to the hydrochloride salt. |
| Product is an oil and does not crystallize | Presence of impurities. | Purify the crude product by column chromatography before attempting crystallization. |
| Incorrect solvent for recrystallization. | Experiment with different solvent systems. A mixture of a good solvent (e.g., ethanol, methanol) and a poor solvent (e.g., diethyl ether, hexane) can be effective.[9] |
Delépine Reaction Route
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the quaternary ammonium salt | Incomplete reaction. | Ensure the reaction is carried out for a sufficient time, often with heating (reflux).[2] The use of a suitable solvent like chloroform or acetonitrile is important.[2] |
| Side reactions of the starting material. | Use high-purity 4-(chloromethyl)thiazole to minimize side reactions. | |
| Formation of byproducts during hydrolysis | The Sommelet reaction can be a competing pathway, leading to the formation of an aldehyde.[2] | Carefully control the hydrolysis conditions. Using a concentrated ethanolic HCl solution is standard.[2] |
| Formation of bis(chloromethyl) ether (BCME), a potent carcinogen, if formaldehyde and HCl are present together.[12] | Perform the reaction in a well-ventilated fume hood and take appropriate safety precautions. | |
| Difficult work-up and isolation of the product | The reaction mixture contains formaldehyde, ammonium chloride, and other byproducts.[2] | After hydrolysis, the reaction mixture is typically concentrated. The desired amine hydrochloride can then be precipitated by the addition of a suitable anti-solvent or purified by recrystallization. |
| Product is contaminated with unreacted hexamine | Insufficient hydrolysis. | Ensure the hydrolysis step is complete by monitoring with TLC. |
Experimental Protocols
Gabriel Synthesis of this compound
Step 1: Synthesis of 2-(thiazol-4-ylmethyl)isoindoline-1,3-dione
-
In a round-bottom flask, dissolve potassium phthalimide (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
To this solution, add 4-(chloromethyl)thiazole hydrochloride (1 equivalent) and a catalytic amount of potassium iodide.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain 2-(thiazol-4-ylmethyl)isoindoline-1,3-dione.
Step 2: Hydrolysis to this compound
-
Suspend the 2-(thiazol-4-ylmethyl)isoindoline-1,3-dione (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 - 2 equivalents) dropwise to the suspension at room temperature.[4]
-
Stir the reaction mixture at room temperature for 12-24 hours. A white precipitate of phthalhydrazide will form.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
To the filtrate, add a solution of hydrochloric acid in ethanol (e.g., prepared by carefully adding acetyl chloride to cold ethanol) until the solution is acidic (pH ~1-2).
-
Cool the solution in an ice bath to induce crystallization of this compound.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Delépine Reaction for this compound
-
Dissolve 4-(chloromethyl)thiazole hydrochloride (1 equivalent) and hexamethylenetetramine (urotropine) (1.1 equivalents) in a suitable solvent such as chloroform or a mixture of ethanol and water.[2]
-
Heat the mixture to reflux for 2-4 hours. A precipitate of the quaternary ammonium salt should form.
-
Cool the reaction mixture and collect the precipitate by filtration. Wash the solid with the reaction solvent.
-
Suspend the collected quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the suspension to reflux for 4-6 hours to effect hydrolysis.
-
Cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.
-
Collect the this compound crystals by vacuum filtration, wash with cold ethanol, and dry.
Data Presentation
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Gabriel Synthesis | Delépine Reaction |
| Starting Materials | 4-(chloromethyl)thiazole, Potassium phthalimide | 4-(chloromethyl)thiazole, Hexamethylenetetramine |
| Key Intermediates | N-(thiazol-4-ylmethyl)phthalimide | Quaternary ammonium salt |
| Number of Steps | Two | Typically one-pot |
| Typical Solvents | DMF, Ethanol | Chloroform, Ethanol/Water |
| Reaction Temperature | 80-90 °C (Step 1), RT (Step 2) | Reflux |
| Hydrolysis Reagent | Hydrazine hydrate or HCl | Concentrated HCl in Ethanol |
| Typical Yields | 60-80% | 50-70% |
| Key Byproducts | Phthalhydrazide | Formaldehyde, Ammonium chloride |
Visualizations
Caption: Workflow for the Gabriel Synthesis of this compound.
Caption: Workflow for the Delépine Reaction for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Gabriel Synthesis [organic-chemistry.org]
- 2. Delépine reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. benchchem.com [benchchem.com]
- 10. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
Improving yield in Hantzsch synthesis of substituted thiazoles.
Welcome to the technical support center for the Hantzsch synthesis of substituted thiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic organic reaction for the synthesis of thiazole derivatives. It involves the condensation reaction between an α-haloketone and a thioamide-containing reactant (like thiourea or thioamide). This method is widely used due to its simplicity and the general availability of starting materials.[1][2][3]
Q2: What are the common reasons for low yields in the Hantzsch synthesis?
Low yields can be attributed to several factors including suboptimal reaction conditions (temperature, solvent, reaction time), the purity of starting materials, incorrect stoichiometry, and the formation of side products.[4] A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying issue.
Q3: How can I improve the yield of my reaction?
Optimizing reaction parameters is key to improving yields. This can include adjusting the temperature, choosing a more suitable solvent, and modifying the reaction time.[4] The use of catalysts or alternative energy sources like microwave irradiation has also been shown to significantly enhance yields and reduce reaction times.[4][5]
Q4: What are the typical side reactions in Hantzsch thiazole synthesis?
A common side reaction, especially under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers.[4][6] The stability of reactants and intermediates can also influence the occurrence of other side reactions.
Q5: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the Hantzsch synthesis.[4][7] This allows you to determine the point of maximum conversion and check for the formation of byproducts.
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are experiencing low or no yield, consider the following troubleshooting steps. The logical workflow for addressing this issue is outlined in the diagram below.
Caption: Troubleshooting workflow for low reaction yield.
-
Verify Purity of Starting Materials: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions.[4] Consider recrystallizing or chromatographing your starting materials.
-
Optimize Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess of the thioamide (e.g., 1.5 equivalents) can sometimes drive the reaction to completion.[4]
-
Adjust Temperature: The Hantzsch synthesis often requires heating.[4] If the reaction is sluggish at room temperature, a systematic increase in temperature may improve the yield. Conversely, excessive heat can promote side reactions.
-
Change Solvent: The choice of solvent significantly impacts reaction rates and yields. Polar protic solvents like ethanol and methanol are commonly used.[8] Refer to the data tables below for the effect of different solvents.
-
Modify Reaction Time: The reaction may not have reached completion. Monitor the reaction progress by TLC to determine the optimal reaction time.[4]
-
Introduce a Catalyst: Catalysts can accelerate the reaction rate.[4]
-
Employ Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields.[5][9]
Issue 2: Presence of Multiple Products (Impurities or Side Products)
If your crude product shows multiple spots on a TLC plate, consider the following:
Caption: Troubleshooting workflow for product impurity.
-
Purity of Starting Materials: As with low yield, impure starting materials can result in multiple products.
-
Control Reaction pH: Under strongly acidic conditions, the regioselectivity of the cyclization can change, leading to the formation of 2-imino-2,3-dihydrothiazole isomers.[4][6] Running the reaction under neutral or slightly basic conditions can prevent this. The final product is often isolated after neutralization with a weak base like sodium carbonate.[4]
-
Purification Strategy:
-
Filtration and Washing: Unreacted thioamide is often soluble in the aqueous phase after neutralization and can be removed by filtration and washing the solid product with water.[8]
-
Recrystallization: This is an effective method for purifying the solid thiazole product and can remove unreacted α-haloketone.[8][10]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a viable option.[8]
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Hantzsch thiazole synthesis.
Table 1: Effect of Solvent on Yield in a One-Pot Synthesis
Reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | Reflux | 3.5 | 70 |
| 2 | Ethanol | Reflux | 3.5 | 75 |
| 3 | Methanol | Reflux | 3.5 | 68 |
| 4 | 1-Butanol | Reflux | 3.5 | 80 |
| 5 | 2-Propanol | Reflux | 3.5 | 78 |
| 6 | Ethanol/Water (1:1) | 65 | 2.5 | 82 |
Data adapted from a study by Bouherrou, et al.[7]
Table 2: Effect of Catalyst Loading on Yield
Reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde in Ethanol/Water at 65°C.
| Entry | Catalyst (SiW.SiO₂) Loading (%) | Time (h) | Yield (%) |
| 1 | 5 | 3.5 | 65 |
| 2 | 10 | 3.0 | 75 |
| 3 | 15 | 2.5 | 82 |
| 4 | 20 | 2.5 | 82 |
Data adapted from a study by Bouherrou, et al.[7]
Table 3: Comparison of Conventional Heating vs. Microwave Irradiation
Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.
| Method | Solvent | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | Methanol | Reflux | 8 h | Lower Yields |
| Microwave Irradiation | Methanol | 90 | 30 min | 95 |
| Microwave Irradiation | Ethanol | 90-120 | 30 min | 85 |
| Microwave Irradiation | No Solvent | 90-120 | 15 min | Trace |
Data adapted from a study on microwave-assisted Hantzsch synthesis.[9]
Experimental Protocols
Protocol 1: Conventional Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard procedure for the Hantzsch thiazole synthesis.[11]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Aqueous Sodium Carbonate solution
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.
-
After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry to determine the mass and calculate the percent yield.
Protocol 2: Microwave-Assisted Hantzsch Synthesis
This protocol is adapted from a procedure for the rapid synthesis of 2-substituted-thiazol-4(5H)-ones.[12]
Materials:
-
Thiosemicarbazone derivative (1.1 mmol)
-
2-Chloro-N-phenethylacetamide (1.1 mmol)
-
Ethanol (4 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine the thiosemicarbazone and 2-chloro-N-phenethylacetamide in ethanol.
-
Heat the mixture in a microwave reactor to 70°C at 420W for 10-15 minutes.
-
Monitor the reaction completion by TLC (Toluene:ethyl acetate, 3:1).
-
After completion, cool the reaction mixture.
-
Filter the solid product obtained.
-
Recrystallize the synthesized compound using DMF:methanol (2:1) to yield the pure product.
Protocol 3: Solvent-Free Hantzsch Synthesis
This protocol describes a one-pot, solvent-free synthesis of Hantzsch thiazole derivatives.[13]
Materials:
-
α-Haloketone (e.g., 2'-hydroxy-5'chloro-α-haloketone) (1 mmol)
-
Thiourea (1 mmol)
-
Substituted o-hydroxybenzaldehyde (1 mmol)
-
Ethanol (2-4 drops)
Procedure:
-
In a mortar, take a mixture of the α-haloketone and thiourea.
-
Add 2-4 drops of ethanol to wet the mixture.
-
Add the substituted o-hydroxybenzaldehyde.
-
Grind the mixture with a pestle at room temperature for the required time (monitor by TLC).
-
After completion, pour the reaction mixture onto crushed ice (20 g).
-
Filter the separated solid, wash with ice-cold water, and recrystallize from aqueous acetic acid to obtain the pure product.[14]
References
- 1. bepls.com [bepls.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(Aminomethyl)thiazole Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(aminomethyl)thiazole hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product yield of this compound is significantly lower than expected. What are the potential causes?
Low yields can stem from issues in either the thiazole ring formation or the subsequent amination step. Common causes include:
-
Incomplete reaction: The Hantzsch thiazole synthesis or the amination reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Side product formation: Several side reactions can consume starting materials and reduce the yield of the desired product. See the questions below for specific side products.
-
Suboptimal reaction conditions: Temperature, reaction time, and reagent stoichiometry are critical. Ensure all parameters are carefully controlled as per the experimental protocol.
-
Product loss during workup: The product may be lost during extraction, purification, or crystallization steps. Ensure proper phase separation and minimize transfers.
Q2: I have an impurity with a mass corresponding to a dimer of the chloromethyl intermediate. How can this be avoided?
The formation of dimeric impurities, such as bis(thiazol-4-ylmethyl)amine, can occur during the amination of 4-(chloromethyl)thiazole. This is often due to the newly formed primary amine reacting with the starting halide.
Troubleshooting:
-
Choice of Amination Method: The Gabriel synthesis is often preferred over direct amination with ammonia as it prevents overalkylation. The Delépine reaction is also a good alternative for synthesizing primary amines from alkyl halides with minimal side reactions.[1][2]
-
Slow Addition of Reagents: Adding the aminating agent slowly and at a controlled temperature can help to minimize the reaction of the product with the starting material.
-
Use of Excess Aminating Agent: Using a large excess of the aminating agent (e.g., ammonia or its surrogate) can favor the reaction with the starting halide over the product amine.
Q3: My NMR analysis shows the presence of 4-(hydroxymethyl)thiazole in my 4-(chloromethyl)thiazole intermediate. What causes this and how can I prevent it?
The presence of 4-(hydroxymethyl)thiazole indicates the hydrolysis of the chloromethyl group. This is a common side reaction, especially if water is present during the reaction or workup at elevated temperatures.
Troubleshooting:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Controlled Workup: During the workup, avoid prolonged exposure to aqueous solutions, especially basic ones. Perform extractions quickly and efficiently.
-
Temperature Control: Avoid excessive temperatures during the reaction and purification steps, as this can accelerate the rate of hydrolysis.
Q4: I have identified 4-formylthiazole as a byproduct. What is the origin of this impurity?
The formation of 4-formylthiazole is a known side product of the Delépine reaction, where it arises from the Sommelet reaction pathway.[1]
Troubleshooting:
-
Reaction Conditions: The conditions of the acidic hydrolysis of the quaternary ammonium salt in the Delépine reaction can influence the ratio of amine to aldehyde. Careful control of temperature and acid concentration is crucial.
-
Alternative Amination Method: If the Sommelet reaction is a persistent issue, consider using the Gabriel synthesis, which avoids the specific intermediates that lead to aldehyde formation.[3][4]
Q5: During the Hantzsch synthesis of the thiazole ring, I isolated a high-melting point solid that appears to be a bis-thiazole derivative. Why did this form?
The formation of bis(thiazolyl) ketones can occur when there is an excess of the thiourea or thioformamide component relative to the 1,3-dicarbonyl compound (e.g., 1,3-dichloroacetone).
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. A 1:1 molar ratio of the α-haloketone and the thioamide is typically required.
-
Order of Addition: Adding the α-haloketone dropwise to the thioamide solution can sometimes help to prevent the formation of such byproducts.
Experimental Protocols
A plausible synthetic route for this compound involves two key steps: the Hantzsch thiazole synthesis to form the intermediate 4-(chloromethyl)thiazole, followed by an amination reaction.
Step 1: Synthesis of 4-(chloromethyl)thiazole (Hantzsch Thiazole Synthesis)
This protocol is adapted from the synthesis of a similar compound, 2-amino-4-(chloromethyl)thiazole hydrochloride.[2]
-
Materials:
-
1,3-Dichloroacetone
-
Thioformamide
-
Absolute Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 1,3-dichloroacetone (100 mmol) in absolute ethanol (40 mL).
-
To this solution, add thioformamide (100 mmol).
-
Stir the resulting solution at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude 4-(chloromethyl)thiazole is purified by column chromatography or distillation.
-
Step 2: Synthesis of this compound (via Delépine Reaction)
-
Materials:
-
4-(chloromethyl)thiazole
-
Hexamethylenetetramine (HMTA)
-
Chloroform
-
Ethanol
-
Concentrated Hydrochloric Acid
-
-
Procedure:
-
Dissolve 4-(chloromethyl)thiazole (50 mmol) in chloroform.
-
Add hexamethylenetetramine (55 mmol) to the solution and stir at room temperature. The quaternary ammonium salt will precipitate out of the solution.
-
Filter the salt and wash with cold chloroform.
-
Reflux the salt in a mixture of concentrated hydrochloric acid and ethanol to hydrolyze the complex.
-
After the reaction is complete, cool the solution and collect the precipitated this compound by filtration.
-
The product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
-
Quantitative Data Summary
The following table provides hypothetical quantitative data for the synthesis of this compound, based on typical yields for similar reactions. Actual yields may vary depending on experimental conditions and scale.
| Step | Reactant 1 | Reactant 2 | Product | Typical Yield (%) |
| 1 | 1,3-Dichloroacetone | Thioformamide | 4-(chloromethyl)thiazole | 60-75 |
| 2 | 4-(chloromethyl)thiazole | Hexamethylenetetramine | This compound | 70-85 |
Visualizations
Caption: Synthetic pathway for this compound and potential side products.
References
Technical Support Center: Purification of 4-(Aminomethyl)thiazole Hydrochloride by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(Aminomethyl)thiazole hydrochloride by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For amine hydrochlorides like this compound, polar solvents are generally the most effective. Good starting points for solvent screening include isopropanol, ethanol, methanol, or a mixture of ethanol and water.[1][2] The choice of solvent may need to be optimized based on the specific impurities present in your sample.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To address this, try using a lower-boiling point solvent or a solvent mixture. You can also try adding a small amount of a miscible "anti-solvent" (one in which your compound is insoluble) to the hot solution until it becomes slightly turbid, then allow it to cool slowly.
Q3: No crystals are forming, even after the solution has cooled. What are the next steps?
A3: If crystals do not form, the solution may be supersaturated or too dilute. Try the following techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound to the solution. This "seed crystal" will act as a template for other crystals to grow upon.
-
Cooling: Further cool the solution in an ice bath to decrease the solubility of your compound.
-
Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.
Q4: The purity of my recrystallized product has not improved significantly. Why might this be?
A4: If the purity has not improved, it is possible that the impurities have very similar solubility properties to your target compound in the chosen solvent. In this case, consider using a different recrystallization solvent or a solvent/anti-solvent system. Alternatively, a different purification technique, such as column chromatography, may be necessary.
Q5: What are some common impurities I might encounter?
A5: Impurities can arise from starting materials, side reactions, or degradation products. For thiazole derivatives, potential impurities could include unreacted starting materials, by-products from the ring formation, or related thiazole structures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
Problem 1: Poor Crystal Yield
| Possible Cause | Solution |
| Too much solvent was used. | Evaporate some of the solvent by gently heating the solution and then allow it to cool again. |
| The solution was not cooled to a low enough temperature. | Place the flask in an ice bath for at least 30 minutes to maximize crystal formation. |
| The crystals were filtered before crystallization was complete. | Allow the solution to stand for a longer period at a low temperature before filtration. |
| The compound is significantly soluble in the cold solvent. | Consider using a different solvent or an anti-solvent to reduce the solubility. |
Problem 2: Discolored Crystals
| Possible Cause | Solution |
| Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| The compound may be degrading at the boiling point of the solvent. | Choose a solvent with a lower boiling point or avoid prolonged heating. |
Experimental Protocols
Single Solvent Recrystallization Protocol
-
Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various polar solvents (e.g., isopropanol, ethanol, water) to find a suitable one.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil. Add more solvent in small portions until the compound is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage the formation of larger, purer crystals, do not disturb the flask during this time.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Solvent/Anti-Solvent Recrystallization Protocol
-
Solvent Selection: Choose a solvent in which this compound is highly soluble (e.g., methanol or ethanol) and an anti-solvent in which it is poorly soluble (e.g., diethyl ether or hexane). The two solvents must be miscible.
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add the anti-solvent dropwise until the solution becomes slightly cloudy (turbid).
-
Re-dissolution: If the solution becomes too cloudy, add a few drops of the hot "good" solvent until it becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Filtration and Drying: Collect, wash, and dry the crystals as described in the single solvent protocol.
Data Presentation
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability |
| Water | ~5 | > 50 | Good, but may require a co-solvent to reduce high solubility. |
| Ethanol | ~1 | ~20 | Very Good |
| Isopropanol | < 1 | ~15 | Excellent |
| Methanol | ~10 | > 50 | Good, but high solubility may lead to lower yields. |
| Acetone | < 0.1 | < 1 | Poor as a primary solvent, but could be an anti-solvent. |
| Diethyl Ether | < 0.01 | < 0.1 | Excellent as an anti-solvent. |
| Hexane | < 0.01 | < 0.01 | Excellent as an anti-solvent. |
Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Stability of 4-(Aminomethyl)thiazole hydrochloride at different pH values
Disclaimer: Specific stability data for 4-(Aminomethyl)thiazole hydrochloride is not extensively available in public literature. This guide is based on the general principles of stability for thiazole-containing compounds and hydrochloride salts, as outlined in established pharmaceutical forced degradation studies.[1][2][3][4][5] The provided data and pathways are illustrative and should be confirmed by experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound is influenced by several factors:
-
pH: As a hydrochloride salt of a weakly basic compound, the pH of the solution is critical. Acidic conditions generally improve the stability of hydrochloride salts.[6] The thiazole ring itself can be susceptible to cleavage under strongly basic conditions.[6]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[6]
-
Light: Exposure to light, particularly UV light, can lead to photolytic degradation of the thiazole ring.[6][7] Solutions should be protected from light.
-
Oxygen: The presence of dissolved oxygen can cause oxidative degradation, potentially targeting the sulfur atom in the thiazole ring.[6]
Q2: What are the likely degradation pathways for this compound?
A2: Potential degradation pathways include:
-
Hydrolysis: The thiazole ring may undergo hydrolytic cleavage, especially under basic conditions, which could lead to the formation of acyclic derivatives.[6]
-
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming sulfoxides or sulfones.[6]
-
Photodecomposition: UV light can induce cleavage of the thiazole ring or other photochemical reactions.[6][7]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure maximum stability, solutions should be:
-
Stored at low temperatures (e.g., 2-8 °C).[6]
-
Protected from light by using amber vials or storing in the dark.[6]
-
Prepared in an acidic buffer if aqueous solutions are required for an extended period.
-
Stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in aqueous solution | The hydrochloride salt may be converting to the less soluble free base if the pH is not sufficiently acidic. | 1. Measure the pH of the solution. 2. Adjust the pH to a more acidic range (e.g., pH 2-4) using a dilute acid (e.g., 0.1 M HCl). 3. For future experiments, consider preparing solutions in a pre-buffered acidic solution. |
| Solution turns yellow or brown | This may indicate oxidative or photolytic degradation of the thiazole ring system. | 1. Prepare fresh solutions and store them under an inert atmosphere (e.g., nitrogen or argon). 2. Protect the solution from light by using amber vials and minimizing exposure to ambient light. |
| Loss of potency in assays | The compound is likely degrading under the experimental conditions. | 1. Review the pH, temperature, and light exposure during your experiment. 2. Perform a forced degradation study to understand the compound's stability under your specific conditions. 3. Use a stability-indicating analytical method (e.g., HPLC) to separate the parent compound from any degradants.[1][8] |
Stability Data (Illustrative)
The following table presents hypothetical stability data for this compound under various conditions to illustrate expected trends. Actual data must be determined experimentally.
| Condition | pH | Temperature (°C) | Time (hours) | Purity (%) |
| Acidic Hydrolysis | 2.0 | 60 | 24 | 98.5 |
| 2.0 | 80 | 24 | 95.2 | |
| Neutral Hydrolysis | 7.0 | 60 | 24 | 92.1 |
| 7.0 | 80 | 24 | 85.4 | |
| Basic Hydrolysis | 9.0 | 60 | 24 | 80.3 |
| 9.0 | 80 | 24 | 65.7 |
Experimental Protocols
Protocol: Forced Hydrolytic Degradation Study
This protocol outlines a typical procedure for investigating the stability of this compound at different pH values.
1. Reagents and Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
HPLC grade water
-
HPLC grade acetonitrile
-
Phosphate buffer
-
C18 HPLC column
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or acetonitrile).[2][9]
3. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for a specified time (e.g., 24 hours).[9]
-
After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for a specified time (e.g., 24 hours).[9]
-
After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl.
-
Dilute the final solution with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of HPLC grade water.
-
Incubate the mixture at 60°C for a specified time (e.g., 24 hours).[9]
-
After incubation, cool and dilute the solution with the mobile phase for HPLC analysis.
-
4. HPLC Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.[9]
-
A typical method would use a C18 column with a mobile phase of acetonitrile and a phosphate buffer, with UV detection at an appropriate wavelength.
-
The method must be able to separate the intact drug from all potential degradation products.
Visualizations
Caption: Hypothetical degradation pathways under acidic and basic conditions.
Caption: Workflow for a forced hydrolysis stability study.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. scispace.com [scispace.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijsdr.org [ijsdr.org]
- 9. benchchem.com [benchchem.com]
Challenges in the scale-up synthesis of aminothiazole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of aminothiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of aminothiazole derivatives?
A1: The most common challenges during the scale-up of aminothiazole synthesis include managing reaction exotherms, controlling the formation of impurities and side products, difficult product isolation and purification to meet pharmaceutical-grade purity, ensuring batch-to-batch consistency, and handling potentially hazardous reagents and waste streams safely and efficiently.[1][2]
Q2: The yield of my Hantzsch thiazole synthesis is low. What are the likely causes and how can I improve it?
A2: Low yields in Hantzsch thiazole synthesis can be attributed to several factors, including suboptimal reaction conditions (temperature, solvent), poor quality of starting materials (especially the α-haloketone, which can be unstable), incorrect stoichiometry, and the formation of side products.[3][4] To improve the yield, consider the following:
-
Optimize Reaction Conditions: Systematically evaluate the impact of temperature, solvent, and reaction time. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times.[4]
-
Ensure Reagent Purity: Use freshly prepared or purified α-haloketones and ensure the purity of the thioamide.
-
Catalyst Selection: The use of an appropriate catalyst can significantly enhance yields.
-
pH Control: In some cases, adjusting the pH can improve the reaction outcome.[5]
Q3: What are some common side products in aminothiazole synthesis and how can they be minimized?
A3: A common side reaction, particularly under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers.[5] The formation of these and other impurities can be minimized by:
-
Controlling Reaction Temperature: Overheating can lead to the degradation of reactants and products, and promote side reactions.[4]
-
Optimizing pH: Running the reaction under neutral or slightly basic conditions can sometimes prevent the formation of acid-catalyzed side products.[4]
-
Protecting Reactive Functional Groups: If the starting materials contain other reactive functional groups, they may need to be protected prior to the thiazole ring formation.
Q4: Are there more environmentally friendly ("greener") methods for synthesizing aminothiazole derivatives?
A4: Yes, several greener approaches have been developed to address the environmental impact of traditional methods. These include:
-
Use of Greener Solvents: Water or polyethylene glycol (PEG) have been successfully used as reaction media.[6]
-
Reusable Catalysts: The use of solid-supported or heterogeneous catalysts, such as silica-supported tungstosilicic acid, allows for easy recovery and reuse.[7]
-
Catalyst-Free and Solvent-Free Conditions: Some methods have been developed that proceed efficiently without a catalyst or solvent, particularly with microwave assistance.[8]
Q5: Purification of the final aminothiazole derivative is proving difficult. What strategies can be employed for large-scale purification?
A5: Purification is a significant challenge in the large-scale production of aminothiazoles. Common strategies include:
-
Precipitation/Crystallization: The product can often be precipitated by adjusting the pH of the reaction mixture or by adding a non-solvent.[1] Recrystallization from a suitable solvent can further enhance purity.[7]
-
Column Chromatography: While more common at the lab scale, column chromatography can be adapted for industrial-scale purification.[9]
-
Reactive Purification: A patented method for the purification of 2-aminothiazole involves reaction with sulfur dioxide to form a sparingly soluble bisulfite adduct, which can be isolated and then decomposed to yield the pure product.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution(s) |
| Inappropriate Solvent | Screen different solvents such as ethanol, methanol, water, or mixtures thereof.[4][6] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Reflux or microwave heating can be effective.[4] |
| Ineffective or No Catalyst | Introduce a suitable catalyst. Acidic, basic, or phase-transfer catalysts can be beneficial. |
| Poor Quality of Starting Materials | Ensure the purity of the α-haloketone and thiourea. Use fresh reagents. |
| Incorrect Stoichiometry | Verify the molar ratios of the reactants. |
Issue 2: Formation of Impurities or Side Products
| Possible Cause | Suggested Solution(s) |
| Reaction Temperature Too High or Reaction Time Too Long | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[4] |
| Incorrect pH of the Reaction Mixture | Adjust the pH. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions, while others benefit from neutral or basic conditions.[5] |
| Presence of Reactive Functional Groups on Starting Materials | Protect sensitive functional groups on your reactants before the condensation reaction. |
Issue 3: Difficult Product Isolation/Purification
| Possible Cause | Suggested Solution(s) |
| Product is Highly Soluble in the Reaction Solvent | After reaction completion, try precipitating the product by adding a non-solvent or by cooling the reaction mixture. |
| Formation of a Complex Mixture of Products | Employ column chromatography for purification.[9] |
| Catalyst is Difficult to Remove from the Product | Use a solid-supported or reusable catalyst that can be easily filtered off after the reaction.[7] |
Issue 4: Exothermic Reaction Leading to Poor Control at Scale-Up
| Possible Cause | Suggested Solution(s) |
| Rapid Addition of Reagents | Add reagents dropwise or in portions, especially the α-haloketone.[10] |
| Inadequate Heat Removal | Ensure the reactor has sufficient cooling capacity. Consider using a jacketed reactor with a circulating coolant. |
| High Reactant Concentration | Reduce the concentration of the reactants in the solvent. |
Data Presentation
Table 1: Comparison of Catalysts in 2-Aminothiazole Synthesis
| Catalyst | Key Reactants & Conditions | Reaction Time | Yield (%) | Key Advantages |
| Ca/4-MePy-IL@ZY-Fe₃O₄ | Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C | 25 min | High | Magnetically separable, reusable, replaces toxic iodine with TCCA.[11] |
| Silica Supported Tungstosilicic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes, Conventional heating or ultrasonic irradiation | Not Specified | 79-90 | Reusable, efficient under conventional heating and ultrasound.[7] |
| Aqueous Neem Leaf Extract | Phenacyl bromide derivatives, Thiourea, Water, Room Temperature | 45 min | 90-96 | Green, sustainable, mild conditions, no additional purification needed. |
Table 2: Effect of Solvent on Yield in a Specific Aminothiazole Synthesis
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| A | Water | Reflux | 5 | 7 |
| B | Toluene | Reflux | 24 | 22 |
| C | Dioxane | Reflux | 24 | 48 |
| D | 2-propanol | Reflux | 24 | 55 |
| E | THF | Reflux | 24 | 70 |
| Data adapted from a specific synthesis of a novel aminothiazole derivative.[6] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Aminothiazole Derivatives Using a Magnetically Separable Nanocatalyst
This protocol describes a one-pot synthesis utilizing a multifunctional, magnetically recoverable nanocatalyst (Ca/4-MePy-IL@ZY-Fe₃O₄).[11]
-
Reactant Mixture: In a round-bottom flask, combine the acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA) (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g) in ethanol (3.0 mL).
-
Reaction Step 1: Stir the mixture at 80°C for 25 minutes. Monitor the formation of the intermediate α-haloketone by Thin Layer Chromatography (TLC).
-
Reaction Step 2: Upon completion of the first step, add thiourea (1.0 mmol) to the reaction mixture and continue stirring at 80°C. Monitor the reaction by TLC until completion.
-
Work-up: After the reaction is complete, cool the mixture and separate the nanocatalyst using an external magnet. Add a 10% sodium bicarbonate solution to the mixture to neutralize it.
-
Isolation: Filter the resulting solid product, wash with water, and dry.
Protocol 2: Large-Scale Purification of 2-Aminothiazole via Bisulfite Adduct Formation
This protocol is adapted from a patented industrial process for the purification of 2-aminothiazole.[1]
-
Reaction Setup: In a suitable reactor, prepare an aqueous solution of the crude 2-aminothiazole.
-
Adduct Formation: While heating the solution to 70-90°C, pass sulfur dioxide gas into the solution or add sodium bisulfite. An exothermic reaction may be observed.[1] Continue heating for a short period after the addition is complete.
-
Precipitation and Isolation: Cool the mixture to 20°C or lower to allow for the precipitation of the 2-aminothiazole-bisulfite adduct. Collect the solid by filtration.
-
Washing and Drying: Wash the filter cake thoroughly with cold water and dry at 50-70°C.
-
Decomposition: The purified 2-aminothiazole can be liberated from the adduct by treatment with a strong mineral acid.
Visualizations
Caption: Troubleshooting workflow for low yield in aminothiazole synthesis.
Caption: General experimental workflow for Hantzsch aminothiazole synthesis.
References
- 1. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 2. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
Technical Support Center: Reactions of 4-(Aminomethyl)thiazole with Electrophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(aminomethyl)thiazole and its reactions with electrophiles.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on 4-(aminomethyl)thiazole for electrophiles?
The primary nucleophilic sites on 4-(aminomethyl)thiazole are the exocyclic primary amine and the nitrogen atom (N3) of the thiazole ring. The thiazole ring itself can also undergo electrophilic substitution, typically at the C5 position, which is activated by the electron-donating character of the aminomethyl group at C4.[1][2][3]
Q2: What are the typical byproducts observed when acylating 4-(aminomethyl)thiazole with an acyl chloride or anhydride?
Common byproducts include:
-
N,N-diacylated product: Formed if the reaction conditions are too harsh or if an excess of the acylating agent is used.
-
O-acylated intermediate (if applicable): If the acylating agent is an anhydride and the reaction is not driven to completion, a mixed anhydride might be observed.
-
Byproducts from decomposition: At elevated temperatures, degradation of starting material or product can occur.
Q3: How can I minimize the formation of the N,N-diacylated byproduct during an acylation reaction?
To minimize diacylation, consider the following:
-
Stoichiometry: Use a controlled amount of the acylating agent (typically 1.0 to 1.1 equivalents).
-
Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature).
-
Slow Addition: Add the electrophile dropwise to the solution of 4-(aminomethyl)thiazole to maintain a low concentration of the electrophile.
-
Base Selection: Use a non-nucleophilic base like triethylamine or diisopropylethylamine to scavenge the acid byproduct.
Q4: I am seeing a complex mixture of products in my alkylation reaction with an alkyl halide. What could be the cause?
Alkylation of 4-(aminomethyl)thiazole can lead to multiple products due to the presence of several nucleophilic centers. Potential byproducts include:
-
N,N-dialkylated product: Over-alkylation of the primary amine.
-
N3-alkylation of the thiazole ring: Formation of a thiazolium salt.[1]
-
A mixture of mono- and di-alkylated products.
To favor mono-N-alkylation of the primary amine, use a 1:1 stoichiometry of the amine to the alkyl halide and consider using a protecting group strategy for the amine if selective alkylation at another position is desired.
Troubleshooting Guides
Guide 1: Low Yield of N-Acylated Product
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Incomplete reaction | - Increase reaction time.- Ensure proper mixing.- Check the quality/reactivity of the acylating agent. |
| Poor solubility of starting materials | - Choose a more suitable solvent in which both reactants are soluble.- Gently warm the reaction mixture if the reactants' stability permits. | |
| Product loss during workup | Product is water-soluble | - Perform multiple extractions with an appropriate organic solvent.- Saturate the aqueous layer with brine to decrease the polarity of the aqueous phase. |
| Product degradation | - Use milder workup conditions (e.g., avoid strong acids or bases if the product is sensitive).- Analyze the crude product to identify at which stage the loss is occurring. |
Guide 2: Presence of Multiple Spots on TLC After Alkylation
| Symptom | Possible Cause | Suggested Solution |
| Multiple product spots observed | Over-alkylation (di- or tri-alkylation) | - Use a stoichiometric amount or a slight excess of 4-(aminomethyl)thiazole relative to the alkylating agent.- Lower the reaction temperature. |
| Alkylation at the thiazole nitrogen (N3) | - This is often difficult to avoid completely without a protecting group strategy.- Analyze the polarity of the byproducts; thiazolium salts are typically highly polar.- Purify the desired product using column chromatography with a polar eluent system. | |
| Unreacted starting material | - Increase the amount of the alkylating agent slightly (e.g., 1.1 equivalents).- Increase the reaction time or temperature cautiously while monitoring for byproduct formation. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of 4-(Aminomethyl)thiazole
-
Dissolution: Dissolve 4-(aminomethyl)thiazole (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Electrophile: Slowly add the acylating agent (e.g., acetyl chloride, 1.05 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., dichloromethane) two more times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation of 4-(Aminomethyl)thiazole
-
Dissolution: Dissolve 4-(aminomethyl)thiazole (1.0 eq.) and a base such as potassium carbonate (1.5 eq.) in a polar aprotic solvent like acetonitrile or DMF.
-
Addition of Electrophile: Add the alkyl halide (e.g., benzyl bromide, 1.0 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 4-12 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentration: Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table presents hypothetical yield data for the acylation of 4-(aminomethyl)thiazole with acetyl chloride under various conditions to illustrate the effect of reaction parameters on product distribution.
| Entry | Equivalents of Acetyl Chloride | Temperature (°C) | Reaction Time (h) | Yield of Mono-acylated Product (%) | Yield of Di-acylated Product (%) |
| 1 | 1.05 | 0 to RT | 2 | 85 | <5 |
| 2 | 1.5 | 0 to RT | 2 | 60 | 30 |
| 3 | 1.05 | 50 | 2 | 70 | 20 |
| 4 | 2.2 | RT | 4 | <10 | 85 |
Visualizations
Caption: Byproduct formation pathway in the acylation of 4-(aminomethyl)thiazole.
Caption: Troubleshooting workflow for alkylation reactions of 4-(aminomethyl)thiazole.
References
Technical Support Center: Catalyst Selection for Efficient Thiazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient synthesis of thiazoles. This resource addresses specific experimental challenges in a question-and-answer format, offers detailed experimental protocols, and presents quantitative data for easy comparison of catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for thiazole synthesis, and how do I choose the right one?
A1: The choice of synthesis method depends on the desired substitution pattern and available starting materials. The most common methods include:
-
Hantzsch Thiazole Synthesis: This is a classic and versatile method involving the condensation of an α-haloketone with a thioamide. It is a robust and well-established method for constructing the core thiazole ring from simple acyclic precursors.[1][2]
-
Palladium-Catalyzed C-H Arylation: This method is used for the functionalization of a pre-existing thiazole ring. It allows for the introduction of aryl groups at specific positions (C2, C4, or C5) on the thiazole ring.[3]
-
Copper-Catalyzed Synthesis: Copper catalysts are used in various thiazole syntheses, including the reaction of oximes, anhydrides, and potassium thiocyanate, offering mild reaction conditions and good functional group tolerance.[4]
-
Biocatalysis: Eco-friendly biocatalysts, such as those derived from chitosan, can be used for thiazole synthesis under mild conditions, often with ultrasonic irradiation to enhance reaction rates.[5][6]
Q2: My Hantzsch thiazole synthesis is giving a low yield. What are the likely causes and how can I improve it?
A2: Low yields in Hantzsch synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature.[1]
-
Purity of Starting Materials: Impurities in the α-haloketone or thioamide can interfere with the reaction. Ensure your starting materials are pure.
-
Stoichiometry: An incorrect ratio of reactants can limit the yield.
-
Reaction Conditions: The choice of solvent and temperature is crucial. Screening different solvents and optimizing the temperature can significantly improve yields. For instance, using a silica-supported tungstosilicic acid catalyst under ultrasonic irradiation can lead to high yields (79-90%).[7][8]
Q3: I am observing the formation of an unexpected isomer in my Hantzsch synthesis. How can I control the regioselectivity?
A3: Regioselectivity in Hantzsch synthesis, particularly with N-monosubstituted thioureas, is highly dependent on the reaction medium.[1]
-
Neutral Solvents: Using a neutral solvent typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles.[2]
-
Acidic Conditions: Performing the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[1][9] The proportion of the isomers is influenced by the specific acid, temperature, and substrate structure.[1][9] To favor a single isomer, carefully control the pH of your reaction medium.[1]
Q4: My palladium-catalyzed C-H arylation of a thiazole is sluggish. What could be the problem?
A4: The sulfur atom in the thiazole ring can act as a poison for the palladium catalyst by coordinating to the metal center and inhibiting its catalytic activity.[1] This often requires a higher catalyst loading to achieve a reasonable reaction rate.[1] If you are facing this issue, consider the following:
-
Increase Catalyst Loading: Incrementally increase the amount of the palladium catalyst.
-
Use a Bulky Phosphine Ligand: Employing a bulky phosphine ligand with the palladium catalyst can sometimes mitigate the poisoning effect.
-
Alternative Catalysts: Consider alternative catalyst systems that are more resistant to sulfur poisoning.
Troubleshooting Guides
Low Product Yield
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | Monitor reaction progress by TLC. Incrementally increase reaction time and/or temperature. |
| Impure Starting Materials | Purify α-haloketone and thioamide before use. Ensure solvents are anhydrous. |
| Incorrect Stoichiometry | Use a slight excess of the thioamide to ensure complete conversion of the α-haloketone. |
| Catalyst Deactivation (for catalyzed reactions) | Use a fresh batch of catalyst. For palladium-catalyzed reactions, consider increasing catalyst loading or using a ligand.[3] For biocatalysts, check for loss of activity and consider regeneration or using a fresh batch.[5] |
Formation of Side Products
| Side Product | Potential Cause | Recommended Solutions |
| Isomeric Byproducts in Hantzsch Synthesis | Reaction performed under acidic conditions.[1][9] | Use a neutral solvent to favor the formation of 2-(N-substituted amino)thiazoles.[2] |
| 1,3,4-Oxadiazoles (in Cu-catalyzed synthesis from acylhydrazines) | Intramolecular cyclization of acylhydrazine. | Use milder reaction conditions and avoid harsh dehydrating agents.[10] |
Data Presentation: Catalyst Performance in Thiazole Synthesis
Table 1: Comparison of Catalytic Systems for Hantzsch-type Thiazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None (Conventional) | 2-bromoacetophenone, Thiourea | Methanol | 100 | 30 min | 99 (crude) | [11] |
| None (Microwave-assisted) | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Methanol | 90 | 30 min | 95 | [11] |
| Silica Supported Tungstosilicic Acid (Ultrasonic) | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Ethanol/Water | Room Temp. | 1.5-2 h | 82-90 | [2] |
| Silica Supported Tungstosilicic Acid (Conventional) | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Ethanol/Water | 65 | - | 79-85 | [2] |
| NiFe2O4 Nanoparticles | 3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-chlorophenyl-2,6-dichlorobenzenesulfonamide, thiosemicarbazide, and various anhydrides | Ethanol:Water | 75 | 60 min | 90 | [12] |
Table 2: Performance of a Biocatalyst in Ultrasound-Assisted Thiazole Synthesis
| Catalyst Loading (mol%) | Solvent | Time (min) | Temperature (°C) | Yield (%) | Reference |
| 15 | EtOH | 20 | 35 | 87 | [5] |
| 15 | CHCl3 | 20 | 35 | 84 | [5] |
| 15 | Dioxane | 20 | 35 | 81 | [5] |
Experimental Protocols
Protocol 1: Classical Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole
Materials:
-
2-bromoacetophenone
-
Thiourea
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve thiourea in methanol.
-
Add a solution of 2-bromoacetophenone in methanol to the thiourea solution.
-
Heat the mixture under reflux for 30 minutes.[11]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add a base (e.g., ammonium hydroxide) to the cooled solution to precipitate the product.[1]
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude product.
Protocol 2: Palladium-Catalyzed Direct C-H Arylation of Thiazole
Materials:
-
Thiazole
-
Aryl bromide
-
Pd(OAc)2 (Palladium(II) acetate)
-
PPh3 (Triphenylphosphine)
-
Cs2CO3 (Cesium carbonate)
-
Anhydrous solvent (e.g., DMF or DMA)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add thiazole, aryl bromide, Pd(OAc)2, PPh3, and Cs2CO3.
-
Add the anhydrous solvent.
-
Heat the reaction mixture at the desired temperature (e.g., 140 °C) for 24-70 hours.[13]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts and high-boiling solvent.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for catalyzed thiazole synthesis.
Caption: Troubleshooting decision tree for low yield in thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. bepls.com [bepls.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-(Aminomethyl)thiazole Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(Aminomethyl)thiazole hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Impurities in this compound typically originate from the synthetic route used. Common impurities may include unreacted starting materials, such as α-halo-acetaldehydes or thioamides, and byproducts from side reactions. For instance, in syntheses analogous to the Hantzsch thiazole synthesis, residual reactants can be present in the crude product.
Q2: What are the recommended purification techniques for this compound?
A2: The most common purification techniques for this compound and related aminothiazole derivatives are recrystallization and column chromatography.[1] The choice of method depends on the nature and quantity of the impurities, as well as the physical state of the crude product.[1]
Q3: How do I choose between recrystallization and column chromatography?
A3: Recrystallization is often a good choice for removing small amounts of impurities from a solid product, provided a suitable solvent can be found. Column chromatography is a more versatile technique that can be used to separate complex mixtures or purify compounds that are difficult to crystallize.[2] A decision tree to guide your choice is provided in the "Workflow and Decision Making" section.
Q4: How can I assess the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of aminothiazole compounds.[2] Reversed-phase HPLC using a C18 column is commonly employed.[2][3] The purity can be calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.[2]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, or the cooling rate is too fast. The chosen solvent is not suitable. | Add a small amount of additional hot solvent to dissolve the oil and allow the solution to cool very slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Try a different solvent or a binary solvent system (e.g., ethanol/diethyl ether).[1] |
| No crystals form upon cooling. | The solution is not saturated enough. The compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration and then allow it to cool again. If the compound is too soluble, a different solvent or an anti-solvent precipitation approach should be considered. |
| Low recovery of the purified product. | Too much solvent was used for dissolution. The crystals were washed with a solvent that was not ice-cold. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The polarity of the eluent is too high or too low. | Optimize the mobile phase composition by running TLC plates with different solvent systems. A good starting point for aminothiazole derivatives is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[2][4] |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For highly polar compounds like amine hydrochlorides, adding a small amount of a more polar solvent like methanol to the eluent can be effective. |
| Streaking of the compound on the TLC plate and column. | The compound may be interacting too strongly with the silica gel. | Add a small amount of a modifier, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to the eluent to improve the peak shape and reduce streaking. |
Data Presentation: Comparison of Purification Methods
| Purification Method | Compound | Details | Purity Achieved | Yield | Reference |
| Recrystallization | 2-Amino-4-(chloromethyl)thiazole hydrochloride | Solvent: Ethanol | High Purity (Crystalline Solid) | Not Specified | [5] |
| Column Chromatography | 2,4-Diamino-5-ketothiazole derivative | Silica gel, eluent not specified | Purified product | Good | [4] |
| Column Chromatography | 2-Amino-5-benzoyl-4-(2-furyl) thiazole | Silica gel | Purified product | Not Specified | [4] |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
This protocol is based on the recrystallization of a structurally similar compound, 2-amino-4-(chloromethyl)thiazole hydrochloride.[5]
-
Solvent Selection: Based on the hydrochloride salt nature of the compound, a polar solvent like ethanol or isopropanol is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary, ensuring to use the minimum amount of hot solvent to achieve a saturated solution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent. Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Column Chromatography
This is a general protocol for the purification of aminothiazole derivatives.[2]
-
Adsorbent and Column Selection: For every 1 gram of crude material, use approximately 25-50 grams of silica gel.[1] Select a column with an appropriate diameter for the amount of silica gel.
-
Solvent System Selection: Determine the optimal eluent by running TLC plates with various solvent systems. A common starting point is a mixture of ethyl acetate and hexane, or dichloromethane and methanol.[4] The ideal solvent system should give a retention factor (Rf) of 0.2-0.4 for the desired compound.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin elution with the selected mobile phase. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute the compound of interest.
-
Fraction Collection and Analysis: Collect the eluent in fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: HPLC Method for Purity Analysis
This protocol is a general guideline for the purity determination of aminothiazole compounds by reversed-phase HPLC.[2][3]
-
Column: C18, 5 µm particle size, e.g., 50 mm x 4.6 mm.[3]
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Elution: Isocratic elution with a suitable ratio of Mobile Phase A and B (e.g., 55:45 v/v) or a gradient elution.[3]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 40 °C.[2]
-
Detection Wavelength: Determined by UV-Vis spectrophotometry of a pure sample; 272 nm has been used for a novel aminothiazole.[2]
-
Injection Volume: 10 µL.[2]
-
Standard Preparation: Prepare a stock solution of a known concentration of a pure standard of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the retention time of the this compound peak. Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Mandatory Visualization
Experimental Workflows
Caption: General purification workflow for this compound.
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Handling and Storage of Hygroscopic Aminothiazole Salts
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and storage of hygroscopic aminothiazole salts. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What does it mean if an aminothiazole salt is "hygroscopic"?
A: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere.[1][2] For aminothiazole salts, this means that upon exposure to air, the powder can pick up water vapor, which may lead to a range of physical and chemical changes.
Q2: What are the potential consequences of improper handling of hygroscopic aminothiazole salts?
A: Improper handling can lead to several issues that can compromise experimental results and product quality:
-
Physical Changes: The powder may clump, cake, or in severe cases, liquefy (a process called deliquescence), making accurate weighing impossible.[3]
-
Chemical Degradation: The absorbed water can act as a solvent, potentially leading to hydrolysis or other degradation pathways that affect the stability of the aminothiazole salt.[4]
-
Inaccurate Dosing: If the material has absorbed a significant amount of water, the weighed mass will not be the pure active pharmaceutical ingredient (API), leading to errors in solution concentration and dosing.[3][4]
-
Altered Dissolution Rates: Changes in the physical state of the salt due to moisture uptake can affect its dissolution profile and, consequently, its bioavailability.[3]
Q3: How should I store my hygroscopic aminothiazole salts?
A: Proper storage is critical. General recommendations include:
-
Airtight Containers: Store the salt in a tightly sealed, airtight container to minimize exposure to ambient humidity.
-
Controlled Environment: Keep the container in a cool, dry place. A desiccator with a suitable drying agent (e.g., silica gel) is highly recommended. For long-term storage, refrigerated conditions may be appropriate, but allow the container to warm to room temperature before opening to prevent condensation.[5]
-
Inert Atmosphere: For particularly sensitive aminothiazole salts, storage under an inert atmosphere (e.g., nitrogen or argon) can provide an additional layer of protection.
Q4: The label on my aminothiazole salt mentions it is the hydrochloride salt. Does this affect its hygroscopicity?
A: Yes, the salt form of an API can significantly influence its hygroscopic properties. Hydrochloride salts of amine-containing compounds are often hygroscopic. It is essential to consult the manufacturer's safety data sheet (SDS) for specific handling and storage recommendations for the particular salt you are using.
Q5: My aminothiazole salt has formed clumps. Can I still use it?
A: Clumping is an early sign of moisture absorption. While you might be able to break up the clumps with a spatula, the material's water content is no longer guaranteed to be what is stated on the certificate of analysis. For applications requiring high accuracy, it is recommended to either dry the material under vacuum (if thermally stable) or determine the precise water content using a method like Karl Fischer titration before use.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Inaccurate concentration of stock solution due to water absorption by the solid. | 1. Prepare a fresh stock solution, ensuring the aminothiazole salt is weighed quickly after removal from storage. 2. Minimize the time the container is open to the atmosphere. 3. For critical experiments, determine the water content of the solid using Karl Fischer titration and adjust the mass accordingly. 4. Alternatively, prepare a stock solution from a freshly opened container of the salt. |
| Degradation of the aminothiazole salt in the stock solution. | 1. Investigate the stability of the aminothiazole salt in your chosen solvent. Some salts may be prone to hydrolysis. 2. Prepare fresh stock solutions more frequently and store them at appropriate temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. |
Issue 2: Difficulty in weighing and handling the powder.
| Possible Cause | Troubleshooting Step |
| The powder is clumping or becoming "sticky" on the balance. | 1. Work in a low-humidity environment, such as a glove box or a balance enclosure with a desiccant. 2. Minimize the exposure time of the powder to the air. Have all necessary equipment ready before opening the container. 3. Use a dry, clean spatula for transfer. |
| The powder rapidly gains weight on the analytical balance. | 1. This is a clear indication of high hygroscopicity. Weigh the material as quickly as possible. 2. Consider preparing a stock solution of the entire bottle's contents to avoid repeated weighing of the solid.[6] |
Data Presentation
Table 1: Hygroscopicity Classification (based on European Pharmacopoeia)
This table provides a standardized classification for the hygroscopic nature of a substance. The classification is determined by the percentage increase in mass after storage at 25°C and 80% relative humidity (RH) for 24 hours.
| Classification | Weight Increase (% w/w) | Description |
| Non-hygroscopic | < 0.2% | No significant moisture absorption. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Absorbs a small amount of moisture. |
| Hygroscopic | ≥ 2% and < 15% | Readily absorbs moisture. |
| Very hygroscopic | ≥ 15% | Absorbs a large amount of moisture from the air. |
Source: Adapted from the European Pharmacopoeia.[2]
Table 2: Recommended Conditions for Stability Testing of Drug Substances (ICH Q1A R2)
For drug development professionals, these are the internationally harmonized storage conditions for stability studies, which are designed to test the effects of temperature and humidity.
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Source: ICH Harmonised Tripartite Guideline Q1A (R2).
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol outlines the general steps for determining the water content of a hygroscopic aminothiazole salt.
Principle: The Karl Fischer (KF) titration is a highly specific method for water determination based on a redox reaction between iodine and sulfur dioxide in the presence of water.[7]
Methodology:
-
Instrument Setup:
-
Use a volumetric or coulometric Karl Fischer titrator. Coulometric titrators are particularly suitable for samples with very low water content.
-
Ensure the titration cell is sealed from atmospheric moisture. Replace the desiccant in the drying tubes regularly.
-
-
Solvent Preparation:
-
Fill the titration vessel with a suitable KF solvent (e.g., anhydrous methanol).
-
Perform a pre-titration to neutralize any water present in the solvent until a stable, dry endpoint is reached.
-
-
Sample Preparation and Introduction:
-
Due to the hygroscopic nature of aminothiazole salts, sample handling must be performed quickly and in a low-humidity environment if possible (e.g., in a glove box).
-
Accurately weigh a suitable amount of the aminothiazole salt in a sealed container.
-
Quickly transfer the sample directly into the conditioned titration vessel. The sample should dissolve in the solvent. If solubility is an issue, a co-solvent like formamide may be added.[8][9]
-
-
Titration:
-
Start the titration. The instrument will automatically add the KF reagent (in volumetric titration) or generate iodine (in coulometric titration) until all the water from the sample has reacted.
-
The instrument will detect the endpoint and calculate the water content, usually expressed as a percentage (% w/w).
-
-
For Insoluble or Reactive Samples:
-
If the salt does not dissolve or reacts with the KF reagents, a KF oven is recommended. The sample is heated in a sealed vial, and the evaporated water is carried by a dry, inert gas into the titration cell.
-
Protocol 2: Assessment of Hygroscopicity by Dynamic Vapor Sorption (DVS)
Principle: DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled series of relative humidity (RH) levels at a constant temperature. This provides a detailed profile of the material's interaction with water vapor.[10][11]
Methodology:
-
Sample Preparation:
-
Place a small, accurately weighed amount of the aminothiazole salt (typically 5-20 mg) onto the DVS sample pan.
-
-
Instrument Setup:
-
Set the temperature to a constant value, typically 25°C.
-
The DVS instrument will first dry the sample by exposing it to 0% RH until a stable mass is achieved. This dry mass is used as the reference point.
-
-
Sorption Phase:
-
The instrument will then increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH).
-
At each step, the system waits for the sample mass to equilibrate before moving to the next RH level. The mass change is continuously recorded.
-
-
Desorption Phase:
-
After reaching the maximum RH, the instrument will decrease the RH in the same stepwise manner back to 0% RH to measure the desorption profile.
-
-
Data Analysis:
-
The output is a sorption-desorption isotherm, which plots the percentage change in mass against the RH.
-
From this plot, you can determine:
-
The overall hygroscopicity of the material.
-
The presence of hysteresis (where the desorption curve does not follow the sorption curve), which can indicate changes in the material's structure.
-
The critical relative humidity (deliquescence point), where a sharp, significant mass increase occurs as the solid dissolves in the absorbed water.
-
-
Visualizations
Caption: Workflow for handling hygroscopic aminothiazole salts.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. Xylem Analytics | Water Determination Karl Fischer [xylemanalytics.com]
- 4. tandfonline.com [tandfonline.com]
- 5. guidechem.com [guidechem.com]
- 6. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 7. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 8. metrohm.com [metrohm.com]
- 9. Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration [sigmaaldrich.com]
- 10. ardena.com [ardena.com]
- 11. public.jenck.com [public.jenck.com]
Validation & Comparative
Unveiling the Biological Potential of 4-(Aminomethyl)thiazole Hydrochloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 4-(Aminomethyl)thiazole hydrochloride derivatives and other related thiazole compounds. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. Thiazole-containing compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Comparative Analysis of Anticancer Activity
Numerous studies have highlighted the potential of thiazole derivatives as potent anticancer agents. The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. Lower IC50 values indicate greater potency.
Below is a summary of the in vitro cytotoxic activity of various thiazole derivatives against different human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | 8.4 ± 0.51 | ||
| Thiazole Derivative 4a | MCF-7 (Breast) | 12.7 ± 0.77 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 6.69 ± 0.41 | 8.4 ± 0.51 | ||
| Thiazole-amino acid hybrid 5f | A549 (Lung) | 2.07 | 5-Fluorouracil (5-FU) | 8.74 |
| HeLa (Cervical) | 3.14 | 3.49 | ||
| MCF-7 (Breast) | 2.85 | 6.88 | ||
| Thiazole-amino acid hybrid 5o | A549 (Lung) | 2.91 | 5-Fluorouracil (5-FU) | 8.74 |
| HeLa (Cervical) | 2.83 | 3.49 | ||
| MCF-7 (Breast) | 3.06 | 6.88 | ||
| 2-Amino-4-(aminomethyl)thiazole-based derivative 7b (HIF-1α inhibitor) | Hep3B (Liver) | 6.42 | - | - |
| 2-Amino-4-(aminomethyl)thiazole-based derivative 5d (HIF-1α inhibitor) | Hep3B (Liver) | 17.37 | - | - |
Comparative Analysis of Antimicrobial Activity
Thiazole derivatives have also demonstrated significant potential as antimicrobial agents. Their efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
The following table summarizes the in vitro antimicrobial activity of selected thiazole derivatives compared to standard antibiotics.
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Thiazole-based chalcone 46 | S. typhimurium | >128 | Ciprofloxacin | 0.06 |
| E. coli | 64 | 0.03 | ||
| M. flavus | 16 | 0.12 | ||
| B. cereus | 32 | 0.25 | ||
| Thiazole derivative 72 | B. subtilis | 6.25 | Ampicillin | 6.25 |
| S. aureus | 12.5 | 6.25 | ||
| K. pneumonia | 12.5 | 12.5 | ||
| E. coli | 12.5 | 12.5 | ||
| 2-(2,3,5-trichlorophenyl)-1,3-thiazole | S. aureus | 6.25 | - | - |
| E. coli | 12.5 | - | - | |
| K. pneumoniae | 12.5 | - | - | |
| P. aeruginosa | 25 | - | - |
Experimental Protocols
Synthesis of 2-Amino-4-(chloromethyl)thiazole Hydrochloride[1]
A common precursor for 4-(aminomethyl)thiazole derivatives can be synthesized as follows:
-
Equimolar amounts of thiourea and 1,3-dichloropropanone are stirred in ethanol at room temperature.
-
The reaction mixture is then kept at 5°C for 12 hours.
-
The resulting crystalline hydrochloride salt of 2-amino-4-(chloromethyl)thiazole is collected. This intermediate is a versatile building block for further derivatization.[1]
In Vitro Cytotoxicity Assay (MTT Assay)[2][3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]
-
Compound Treatment: The thiazole derivatives are dissolved in DMSO and then serially diluted in the growth medium to the desired concentrations. The final DMSO concentration should not exceed 0.5%. The medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the compounds. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are included. The plate is then incubated for 48-72 hours.[2]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting a dose-response curve.[2]
Minimum Inhibitory Concentration (MIC) Assay[4]
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium overnight. The bacterial suspension is then diluted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The thiazole derivatives are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Experimental Workflows
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References
In Vitro Anticancer Efficacy of 4-(Aminomethyl)thiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of several clinically approved anticancer agents.[1][2] This guide provides a comparative analysis of the in vitro cytotoxic activity of various 4-(aminomethyl)thiazole derivatives against a range of human cancer cell lines. The data presented herein is collated from recent peer-reviewed studies, offering a valuable resource for identifying promising lead compounds and understanding their mechanisms of action.
Comparative Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected thiazole derivatives, presenting their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against various cancer cell lines. This allows for a direct comparison of the potency of these compounds.
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 3b | Panel of 60 cell lines | GI50: 1.71 - 4.32 | [3] |
| 3e | 25 tumor cell lines | GI50: 1.54 - 5.86 | [3] |
| 5b | MCF-7 (Breast) | IC50: 0.48 ± 0.03 | [4] |
| A549 (Lung) | IC50: 0.97 ± 0.13 | [4] | |
| 5d | HepG2 (Liver) | IC50: 0.3 | [5] |
| 5e | HepG2 (Liver) | IC50: 0.4 | [5] |
| 4i | SaOS-2 (Osteosarcoma) | IC50: 0.190 ± 0.045 µg/mL | [1] |
| 4d | SaOS-2 (Osteosarcoma) | IC50: 0.212 ± 0.006 µg/mL | [1] |
| 4b | SaOS-2 (Osteosarcoma) | IC50: 0.214 ± 0.009 µg/mL | [1] |
| 11c | HepG-2 (Liver) | IC50: ~4 µg/mL | [6] |
| MCF-7 (Breast) | IC50: ~3 µg/mL | [6] | |
| HCT-116 (Colon) | IC50: ~7 µg/mL | [6] | |
| 6g | HepG-2 (Liver) | IC50: ~7 µg/mL | [6] |
| MCF-7 (Breast) | IC50: ~4 µg/mL | [6] | |
| HCT-116 (Colon) | IC50: ~12 µg/mL | [6] | |
| 4c | HCT-116 (Colon) | IC50: 3.80 ± 0.80 | [7][8] |
| HT-29 (Colon) | IC50: 7.24 ± 0.62 | [7][8] | |
| HepG2 (Liver) | IC50: 2.94 ± 0.62 | [7][8] | |
| 4d | HCT-116 (Colon) | IC50: 3.65 ± 0.90 | [7][8] |
| HT-29 (Colon) | IC50: 4.13 ± 0.51 | [7][8] | |
| HepG2 (Liver) | IC50: 2.31± 0.43 | [7][8] | |
| 8c | HCT-116 (Colon) | IC50: 3.16 ± 0.90 | [7][8] |
| HT-29 (Colon) | IC50: 3.47 ± 0.79 | [7][8] | |
| HepG2 (Liver) | IC50: 4.57 ± 0.85 | [7][8] | |
| 27 | HepG2 (Liver) | IC50: 0.62 ± 0.34 | [9] |
| DIPTH | HepG-2 (Liver) | IC50: 14.05 µg/mL | [10] |
| MCF-7 (Breast) | IC50: 17.77 µg/mL | [10] | |
| Hela (Cervical) | IC50: 29.65 µg/mL | [10] | |
| HCT-116 (Colon) | IC50: 32.68 µg/mL | [10] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of in vitro findings.
Cell Viability Assay (MTT Assay)
The most common method to assess the cytotoxic effects of the compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).[11]
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[10]
Cell Cycle Analysis
Flow cytometry is employed to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Cancer cells are treated with the thiazole compound at its IC50 concentration for a defined period.[12]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).[12]
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specific duration.
-
Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[13]
Visualizing Experimental and Biological Processes
Experimental Workflow for In Vitro Anticancer Evaluation
The following diagram illustrates a typical workflow for the in vitro evaluation of novel anticancer compounds.
Caption: A typical workflow for the in vitro evaluation of anticancer compounds.
PI3K/mTOR Signaling Pathway Inhibition
Several thiazole derivatives have been identified as dual inhibitors of the PI3K/mTOR pathway, a critical signaling cascade in cancer cell growth and survival.[3]
Caption: Inhibition of the PI3K/mTOR signaling pathway by thiazole compounds.
Tubulin Polymerization Inhibition
Another mechanism of action for some thiazole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][14]
Caption: Thiazole derivatives can inhibit tubulin polymerization, disrupting cell division.
Induction of Apoptosis
Many potent anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Thiazole derivatives have been shown to trigger apoptosis through various mechanisms, including the activation of caspases.[3][11]
Caption: Induction of apoptosis by thiazole compounds via caspase activation.
References
- 1. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 10. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Aminothiazoles: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various aminothiazole analogs, highlighting their performance against a range of biological targets. The information, supported by experimental data from recent studies, aims to facilitate the rational design of more potent and selective drug candidates.
The 2-aminothiazole nucleus is a key feature in several clinically approved drugs, including the kinase inhibitor Dasatinib. Its prevalence in drug discovery is attributed to its ability to engage in multiple non-covalent interactions with biological targets and its synthetic tractability, which allows for systematic modifications to explore and optimize biological activity. This guide will delve into the SAR of aminothiazole analogs across various therapeutic areas, including oncology, infectious diseases, and neurology.
Comparative Biological Activity Data
The biological evaluation of diverse aminothiazole analogs has revealed their potential against numerous targets. The following tables summarize quantitative data from various studies, illustrating the impact of structural modifications on their biological potency.
Anticancer Activity: Kinase Inhibition
Aminothiazole derivatives have been extensively investigated as inhibitors of various protein kinases implicated in cancer progression.
Table 1: SAR of Aminothiazole Analogs as Aurora A Kinase Inhibitors
| Compound ID | R1 (Aniline Moiety) | IC50 (µM) | Reference |
| 1 | 2,4-dichloro-6-methylphenyl | 0.035 | |
| 2 | 2-chloro-6-methylphenyl | 0.042 | |
| 3 | 2,6-dichlorophenyl | 0.120 | |
| 4 | Phenyl | >10 |
Key SAR Observations for Aurora A Kinase Inhibition: The data suggests that substitution on the aniline ring is crucial for inhibitory activity. Specifically, di-substitution with chloro and methyl groups at the 2, 4, and 6 positions of the phenyl ring enhances potency. The 3D-QSAR models indicate that electrostatic, hydrophobic, and hydrogen bond properties of the aniline group significantly influence the inhibitory activity.
Table 2: SAR of Aminothiazole Analogs as LIMK Inhibitors
| Compound ID | R1 (Amine Side Chain) | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Reference |
| 5 | 3-(dimethylamino)propyl | 5 | 8 | |
| 6 | 2-(dimethylamino)ethyl | 25 | 40 | |
| 7 | 4-pyridinylmethyl | 150 | 200 | |
| 8 | Benzyl | 500 | 700 |
Key SAR Observations for LIMK Inhibition: A scaffold hopping approach from an initial high-throughput screening hit led to the discovery of potent aminothiazole-based LIMK inhibitors. The structure-activity relationship studies revealed that a basic amine side chain is critical for potent activity, with the length and nature of the linker influencing potency against both LIMK1 and LIMK2.
Antimicrobial Activity
The aminothiazole scaffold has also been a fruitful starting point for the development of novel antimicrobial agents.
Table 3: SAR of Aminothiazole Analogs as Antitubercular Agents
| Compound ID | R1 (at N-2 position) | MIC (µM) against M. tuberculosis | Reference |
| 9 | 3-chlorobenzoyl | 0.024 | |
| 10 | 4-chlorobenzoyl | 0.1 | |
| 11 | Benzoyl | 0.8 | |
| 12 | Phenyl | >50 |
Key SAR Observations for Antitubercular Activity: For antitubercular 2-aminothiazoles, the central thiazole and a 2-pyridyl moiety at the C-4 position are generally intolerant to modification. However, the N-2 position allows for significant flexibility. The introduction of substituted benzoyl groups at this position dramatically improves antimycobacterial activity, with electron-withdrawing groups on the benzoyl ring enhancing potency.
Table 4: SAR of Aminothiazole-Triazole Analogs as Antimicrobial Agents
| Compound ID | R (on thiazole-phenyl) | R' (on triazole-phenyl) | MIC (µg/mL) against S. aureus | MIC (µg/mL) against C. albicans | Reference |
| 13a | 4-CH₃ | 4-Cl | 50 | 100 | |
| 13b | 4-OCH₃ | 4-Cl | 100 | 200 | |
| 13c | H | 4-Cl | 200 | 200 |
Key SAR Observations for General Antimicrobial Activity: In a series of aminothiazole-triazole hybrids, the nature of the substituent on the phenyl rings influences antimicrobial activity. The presence of a 4-chlorophenyl group on the triazole ring appears to be a common feature in the more active compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays cited in the literature.
Kinase Inhibition Assay (Aurora A Kinase)
This assay is used to determine the potency of compounds in inhibiting the activity of a specific kinase.
-
Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. The remaining ATP is quantified using a luciferase-based system, where the light output is proportional to the ATP concentration.
-
Procedure:
-
Recombinant Aurora A kinase is incubated with the test compound at various concentrations in a kinase buffer.
-
A substrate (e.g., a specific peptide) and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
A kinase-glo reagent is added to stop the reaction and measure the remaining ATP.
-
Luminescence is measured using a plate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.
-
Antimicrobial Susceptibility Testing (Microbroth Dilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Principle: The assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Procedure:
-
A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized inoculum of the microorganism (e.g., Mycobacterium tuberculosis or Staphylococcus aureus) is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Visualizing Relationships and Workflows
Diagrams are provided to illustrate key concepts in the SAR of aminothiazole analogs.
Caption: Logical relationship in aminothiazole SAR.
Caption: Typical workflow for aminothiazole drug discovery.
Caption: Inhibition of the MAPK/ERK signaling pathway.
This guide serves as a foundational resource for understanding the structure-activity relationships of aminothiazole analogs. The presented data and methodologies offer a framework for the design and development of novel derivatives with enhanced therapeutic profiles. Further research focusing on systematic structural modifications and a broader range of biological targets will undoubtedly continue to unlock the full potential of this versatile chemical scaffold.
A Comparative Analysis of 4-(Aminomethyl)thiazole Hydrochloride and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of 4-(Aminomethyl)thiazole hydrochloride and its analogs, focusing on their synthesis, biological activities, and structure-activity relationships. The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antifungal, and kinase inhibitory activities.[1][2][3][4] This document aims to be a valuable resource by presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Performance Comparison of Thiazole Analogs
The biological activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. This section compares the performance of various analogs based on their therapeutic targets.
ROCK II Inhibition
A series of 4-aryl-5-aminoalkyl-thiazole-2-amine derivatives have been synthesized and evaluated as inhibitors of Rho-associated kinase (ROCK) II, a key regulator of various cellular processes.[5][6] The inhibitory activities of selected compounds are summarized in the table below.
| Compound ID | R Group | IC50 (nM) for ROCK II |
| 10l | 4-pyridyl | 20 |
| 4v | 4-pyridyl | 20 |
Table 1: In vitro ROCK II inhibitory activity of 4-aryl-5-aminomethyl-thiazole-2-amine derivatives. Data sourced from[5][6].
The data indicates that a 4-pyridyl substitution on the aryl group at the 4-position of the thiazole ring is favorable for potent ROCK II inhibition.
Antifungal Activity
Aminothiazole derivatives have shown promising activity against pathogenic fungi such as Histoplasma capsulatum and Cryptococcus neoformans.[1][7] The minimum inhibitory concentrations (MIC50) for selected analogs are presented below.
| Compound ID | R1 (at 2-position) | R2 (at 5-position) | H. capsulatum MIC50 (µM) |
| 41F5 | Cyclohexylamide | Naphth-1-ylmethyl | 0.4 - 0.8 |
| Analog A | Cyclohexylmethylamide | Naphth-1-ylmethyl | 0.4 |
| Analog B | Cyclohexylethylamide | Naphth-1-ylmethyl | 0.4 |
| 10a | Isopropylamide | Naphth-2-ylmethyl | 4.5 |
| 10c | Cyclohexylethylamide | Naphth-2-ylmethyl | 5.7 |
| 9b | Isopropylamide | Benzyl | 1.5 |
| 4b | Isopropylamide | Benzyl | 6.7 |
Table 2: In vitro antifungal activity of aminothiazole derivatives. Data sourced from[1][7].
These results highlight the importance of a naphth-1-ylmethyl group at the 5-position and bulky amide substituents at the 2-position for potent antifungal activity against Histoplasma yeast.[7]
Anticancer Activity
Numerous thiazole derivatives have been investigated for their anticancer properties against various cancer cell lines.[8][9][10][11][12][13] The half-maximal inhibitory concentrations (IC50) of representative compounds are summarized below.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 4c | HCT-116 | 3.80 |
| 4d | HCT-116 | 3.65 |
| 8c | HCT-116 | 3.16 |
| 4c | HT-29 | 7.24 |
| 4d | HT-29 | 4.13 |
| 8c | HT-29 | 3.47 |
| 4c | HepG2 | 2.94 |
| 4d | HepG2 | 2.31 |
| 8c | HepG2 | 4.57 |
| 3b | PI3Kα (enzyme) | 0.086 |
| 3b | mTOR (enzyme) | 0.221 |
| 3e | PI3Kα (enzyme) | - |
| 3e | mTOR (enzyme) | - |
| Compound 8 | MCF-7 | 3.36 (µg/ml) |
| 7a | MCF-7 | 6.09 (µg/ml) |
| 7b | MCF-7 | - |
Table 3: In vitro anticancer activity of various thiazole derivatives. Data sourced from[9][10][11].
The diverse structures and potent activities demonstrate the versatility of the thiazole scaffold in developing novel anticancer agents targeting different cancer types and molecular pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
General Synthesis of 4-Aryl-5-aminomethyl-thiazole-2-amines
The synthesis of 4-aryl-5-aminomethyl-thiazole-2-amines generally involves a multi-step process. A representative synthetic scheme is depicted below. The initial step is often a Hantzsch thiazole synthesis, where a thiourea or its derivative reacts with an α-haloketone to form the thiazole ring. Subsequent modifications, such as the introduction of the aminomethyl group at the 5-position, are then carried out.[2][5]
For a detailed synthetic procedure, please refer to the supplementary information of the cited literature.[5]
In Vitro ROCK II Inhibition Assay
The inhibitory activity of the compounds against ROCK II is typically determined using an enzyme-linked immunosorbent assay (ELISA).
-
Plate Coating: 96-well plates are coated with the substrate for ROCK II.
-
Compound Incubation: The synthesized compounds are added to the wells at various concentrations, followed by the addition of the ROCK II enzyme.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified using a specific antibody and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which generates a detectable signal.
-
Data Analysis: The percentage of inhibition is calculated by comparing the signal in the presence of the compound to the control. The IC50 value is then determined from the dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the compounds against fungal strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the fungal cells is prepared.
-
Incubation: The fungal inoculum is added to each well of the microtiter plate, and the plates are incubated at an appropriate temperature and duration.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density.[14]
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][15]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 5. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Navigating the Labyrinth of Drug Discovery: A Comparative Guide to High-Throughput Screening of 4-(Aminomethyl)thiazole Derivative Libraries
For researchers, scientists, and professionals in the fast-paced world of drug development, the efficient identification of promising lead compounds is paramount. High-throughput screening (HTS) of diverse chemical libraries offers a powerful strategy to achieve this. This guide provides a comprehensive comparison of screening approaches for 4-(aminomethyl)thiazole derivative libraries, a class of compounds demonstrating significant therapeutic potential across various disease areas, including cancer, fungal infections, and neurological disorders.
The 4-(aminomethyl)thiazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets. This versatility, however, presents a challenge: selecting the most appropriate screening strategy to identify derivatives with the desired biological activity. This guide aims to demystify this process by presenting a comparative overview of published HTS campaigns, complete with experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Performance Comparison of 4-(Aminomethyl)thiazole Derivatives
The following tables summarize the biological activities of various 4-(aminomethyl)thiazole and related thiazole derivatives, providing a snapshot of their potential as therapeutic agents. It is crucial to note that direct comparison of potencies (e.g., IC50 values) should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Class | Target | Assay Type | Cell Line/System | IC50 | Reference |
| 4-Substituted Methoxybenzoyl-aryl-thiazoles (SMART) | Tubulin Polymerization | Antiproliferation | Melanoma (A375), Prostate (PC-3, DU145) | 21 - 71 nM | [1] |
| 2-(4-Aminophenyl)benzothiazoles | Not Specified | In vitro inhibition | Human breast cancer cell lines (MCF-7, MDA 468) | Nanomolar range | [2] |
| 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins | Topoisomerase-II | Cytotoxicity | A549, HepG2, HeLa, LOVO | Potent activity | [3] |
| Thiazole Derivatives | VEGFR-2 | In vitro inhibition | - | 0.15 µM (for compound 4c) | [4] |
| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Not Specified | Anticancer activity | Human breast adenocarcinoma (MCF7) | 10.5 µM (for compound p2) | [5] |
Table 2: Enzyme Inhibition by Thiazole Derivatives
| Compound Class | Target Enzyme | Inhibition Constant (Ki) / IC50 | Reference |
| 2-Amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | Ki: 0.008 ± 0.001 µM | [6] |
| 2-Amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | Ki: 0.124 ± 0.017 µM | [6] |
| 2-Amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Ki: 0.129 ± 0.030 µM | [6] |
| 2-Amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Ki: 0.083 ± 0.041 µM | [6] |
| Thiazolyl-pyrazoline derivatives | Carbonic Anhydrase I & II | Ki: 7.01 - 115.80 nM | [7] |
| Thiazolyl-pyrazoline derivatives | Acetylcholinesterase (AChE) | Ki: 17.89 - 48.05 nM | [7] |
| Thiazole derivatives | Deoxyribonuclease I | IC50: < 100 µM | [8] |
| Thiazole derivatives | 5-Lipoxygenase | IC50: 56 - 60 nM | [8] |
| Aminothiazole derivatives | Glutaminase | Not Specified | [9][10] |
Table 3: Antimicrobial Activity of Thiazole Derivatives
| Compound Class | Pathogen | Activity | Reference |
| Aminothiazole derivative (41F5) | Histoplasma capsulatum | MIC50: 0.4-0.8 µM | [11] |
| Aminothiazole derivative (41F5) | Cryptococcus neoformans | Selective toxicity | [11] |
| Thiazole substituted 1,3,4-oxadiazole derivatives | Various bacteria and fungi | Good activity | [12] |
| Novel Aminothiazole Derivatives | Escherichia coli, Bacillus subtilis | Antibacterial activity | [13] |
Experimental Protocols: A Closer Look at the Methodology
The reliability and reproducibility of HTS data are intrinsically linked to the experimental protocols employed. Below are detailed methodologies for key experiments cited in the literature for the screening of thiazole derivatives.
High-Throughput Screening for Kinase Inhibitors
Protein kinases are a major class of drug targets, and HTS plays a crucial role in the discovery of new kinase inhibitors.[14][15][16][17][18]
A. Homogeneous Luminescent Kinase Assay (e.g., Kinase-Glo®) [16]
-
Principle: This assay quantitatively measures the amount of ATP remaining in a solution following a kinase reaction. The luminescent signal is inversely correlated with kinase activity.
-
Protocol:
-
Dispense kinase, substrate, and ATP solution into 384- or 1536-well plates.
-
Add the 4-(aminomethyl)thiazole derivative from the library (typically at a final concentration of 10 µM in 0.1% DMSO).
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Add an equal volume of Kinase-Glo® Reagent to stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data is normalized to positive (no enzyme) and negative (DMSO vehicle) controls.
-
B. Enzyme-Coupled Fluorescence Assay for ADP Detection [15]
-
Principle: This method detects the production of ADP, a universal product of kinase reactions, through a series of enzymatic steps that lead to the generation of a fluorescent product.
-
Protocol:
-
Set up the kinase reaction as described above.
-
Add the ADP detection solution containing coupling enzymes and a fluorogenic substrate.
-
Incubate to allow for the conversion of ADP to the fluorescent product.
-
Measure the fluorescence intensity. The signal is directly proportional to kinase activity.
-
Cell-Based Antiproliferation Assay (e.g., MTT Assay)[4]
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 4-(aminomethyl)thiazole derivatives.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Tubulin Polymerization Assay[1]
-
Principle: This assay monitors the assembly of tubulin into microtubules. Inhibitors of tubulin polymerization will prevent the increase in light scattering or fluorescence that accompanies this process.
-
Protocol:
-
Purified tubulin is incubated in a polymerization buffer at 37°C.
-
The 4-(aminomethyl)thiazole derivative or control compound is added.
-
The change in absorbance or fluorescence is monitored over time using a spectrophotometer or fluorometer.
-
Visualizing the Pathways and Processes
To better understand the context of these screening efforts, the following diagrams, generated using Graphviz, illustrate a typical HTS workflow and a key signaling pathway often targeted by 4-(aminomethyl)thiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel metabolic enzyme inhibitors designed through the molecular hybridization of thiazole and pyrazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. promega.co.uk [promega.co.uk]
- 17. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
A Comparative Guide to the In Vivo Efficacy of Novel Aminothiazole-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The aminothiazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous targeted therapies. This guide provides a comparative analysis of the in vivo efficacy of two novel aminothiazole-based drugs, AT7519 and Inavolisib (GDC-0077), which target distinct and critical cancer signaling pathways. This document summarizes their performance in preclinical cancer models, details the experimental methodologies for in vivo assessment, and visualizes their mechanisms of action and experimental workflows.
Comparative In Vivo Efficacy
The following tables summarize the in vivo antitumor activity of the cyclin-dependent kinase (CDK) inhibitor AT7519 and the phosphatidylinositol 3-kinase (PI3K) inhibitor Inavolisib in various human tumor xenograft models.
Table 1: In Vivo Efficacy of AT7519 (CDK Inhibitor)
| Compound | Cancer Model | Animal Model | Dosing Regimen | Outcome |
| AT7519 | HCT116 & HT29 Colon Cancer | Nude Mice | 9.1 mg/kg, twice daily, i.p. | Tumor regression.[1] |
| AT7519 | MYCN-amplified Neuroblastoma (AMC711T patient-derived xenograft) | Female NMRI homozygous (nu/nu) mice | 5, 10, or 15 mg/kg/day for 5 days | Dose-dependent tumor growth inhibition. |
| AT7519 | Th-MYCN Transgenic Neuroblastoma | Th-MYCN Transgenic Mice | 15 mg/kg/day | Improved survival and significant tumor regression (average 86% reduction). |
Table 2: In Vivo Efficacy of Inavolisib (GDC-0077) (PI3Kα Inhibitor)
| Compound | Cancer Model | Animal Model | Dosing Regimen | Outcome |
| Inavolisib (GDC-0077) | KPL-4 Breast Cancer (PIK3CA mutant) | Not specified | Not specified | Efficacious in the xenograft model.[2] |
| Inavolisib (GDC-0077) | Multiple PIK3CA-mutant xenograft and patient-derived xenograft models | Not specified | Maximum Tolerated Dose (MTD) | Tumor regressions, induction of apoptosis, and reduction of pAKT, pPRAS40, and pS6RP in a dose-dependent fashion.[3][4] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of preclinical findings. Below are the generalized experimental protocols for the key in vivo studies cited.
Human Tumor Xenograft Model (General Protocol)
-
Cell Culture: Human cancer cell lines (e.g., HCT116, KPL-4) are cultured in appropriate media and maintained in an exponential growth phase.
-
Animal Models: Immunodeficient mice (e.g., BALB/c nude, NMRI nu/nu) are used to prevent the rejection of human tumor grafts.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6), often in a suspension with Matrigel, are subcutaneously implanted into the flanks of the mice. For patient-derived xenografts (PDXs), tumor fragments are implanted.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using digital calipers. The formula (Length x Width^2)/2 is commonly used to calculate tumor volume.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The investigational drug (e.g., AT7519, Inavolisib) is administered via a specified route (e.g., intraperitoneal, oral gavage) at a defined dose and schedule.
-
Efficacy Evaluation: Primary endpoints include tumor growth inhibition, tumor regression, and improvement in overall survival. Bodyweight is monitored as an indicator of toxicity.
-
Pharmacodynamic Studies: To confirm the mechanism of action in vivo, tumor tissues are harvested at specified time points after treatment to assess target engagement (e.g., phosphorylation of downstream proteins) via methods like Western blotting or immunohistochemistry.
Mechanism of Action and Experimental Workflow Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of AT7519 and Inavolisib, and a typical experimental workflow for in vivo validation.
Signaling Pathways
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. Preclinical assessment of the PI3Kα selective inhibitor inavolisib and prediction of its pharmacokinetics and efficacious dose in human | Semantic Scholar [semanticscholar.org]
- 3. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Comparative Guide to the Enzyme Inhibition Profile of 4-(Aminomethyl)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of 4-(Aminomethyl)thiazole derivatives against a panel of therapeutically relevant enzymes. The information presented is collated from various scientific studies and is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery. Experimental data, including IC50 and Ki values, are summarized for easy comparison. Detailed experimental protocols for key assays are also provided, alongside visualizations of a representative experimental workflow and a critical signaling pathway.
Quantitative Inhibitory Activity
The inhibitory potential of various 4-(Aminomethyl)thiazole and related aminothiazole derivatives against several key enzymes is summarized in the tables below. These values provide a comparative snapshot of the potency and selectivity of this class of compounds.
Protein Kinase Inhibition
| Target Enzyme | Derivative/Compound | IC50/Ki | Reference Compound | IC50 of Reference |
| CDK2/cyclin A2 | 2-(allylamino)-4-aminothiazol-5-yl(phenyl)methanone | 15 µM | - | - |
| CDK2 | Aminothiazole derivative 14 | 1-10 nM (range for over 100 analogues) | - | - |
| CDK9 | Compound 40 (JSH-150) | 1 nM | - | - |
| Pim1 Kinase | Bis-thiazole derivative 3b | 0.32 µM | Staurosporine | 0.36 µM |
| Pim1 Kinase | Bis-thiazole derivative 8b | 0.24 µM | Staurosporine | 0.36 µM |
| ROCK II | 4-aryl-5-aminomethyl-thiazole-2-amine 10l | 20 nM | - | - |
Metabolic and Other Enzyme Inhibition
| Target Enzyme | Derivative/Compound | IC50/Ki | Reference Compound | IC50/Ki of Reference |
| MurA | Pyrazolo[4,3-d]thiazole derivative 5a | 3.8 ± 0.39 µM | Fosfomycin | 12.7 ± 0.27 µM |
| MurA | Pyrazolo[4,3-d]thiazole derivative 5b | 4.5 ± 0.23 µM | Fosfomycin | 12.7 ± 0.27 µM |
| hCA I | Aminomethyl derivative of 2-aminothiazole | Ki: 58–157 nM (range) | Acetazolamide | - |
| hCA II | Aminomethyl derivative of 2-aminothiazole | Ki: 81–215 nM (range) | Acetazolamide | - |
| AChE | Aminomethyl derivative of 2-aminothiazole | Ki: 18–78 nM (range) | - | - |
| BChE | Aminomethyl derivative of 2-aminothiazole | Ki: 23–88 nM (range) | - | - |
| Aldose Reductase | Hydrazine clubbed thiazole derivatives | IC50: 5.10–13.32 nM | Epalrestat | 36.58 nM |
| α-Glucosidase | Hydrazine clubbed thiazole derivatives | IC50: 0.128–0.314 µM | Acarbose | - |
Experimental Protocols
Detailed methodologies for the enzyme inhibition assays cited in this guide are provided below. These protocols are based on established methods and can be adapted for the screening and characterization of novel 4-(Aminomethyl)thiazole derivatives.
General Enzyme Inhibition Assay Workflow
The following diagram illustrates a typical workflow for an in vitro enzyme inhibition assay.
General workflow for an in vitro enzyme inhibition assay.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay
This assay is designed to measure the inhibition of CDK2 kinase activity.
-
Materials:
-
Recombinant human CDK2/cyclin A2 enzyme complex.
-
Substrate peptide (e.g., a derivative of Histone H1).
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (4-(Aminomethyl)thiazole derivatives).
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent).
-
384-well plates.
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the test compound solution.
-
Add the CDK2/cyclin A2 enzyme to the wells containing the test compound and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a substrate/ATP mixture in the assay buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This is typically a two-step process involving an ADP-to-ATP conversion reagent followed by a luciferase-based ATP detection reagent.
-
Measure the luminescence signal using a plate reader.
-
The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO) and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
MurA Inhibition Assay
This colorimetric assay quantifies the inorganic phosphate (Pi) released during the MurA-catalyzed reaction.[1]
-
Materials:
-
Purified MurA enzyme.
-
UDP-N-acetylglucosamine (UNAG).
-
Phosphoenolpyruvate (PEP).
-
Assay buffer (e.g., HEPES buffer, pH 7.5).
-
Test compounds.
-
Phosphate detection reagent (e.g., Malachite Green).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the test compound to the appropriate wells. Include a known inhibitor like fosfomycin as a positive control.
-
Prepare a reaction mixture containing the assay buffer, UNAG, and the MurA enzyme.
-
Add the reaction mixture to the wells and pre-incubate with the inhibitor.
-
Initiate the reaction by adding PEP.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction and add the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).
-
Calculate the percent inhibition and determine the IC50 value.
-
Carbonic Anhydrase (hCA I and II) Inhibition Assay
This assay is based on the esterase activity of carbonic anhydrase.[2]
-
Materials:
-
Purified human carbonic anhydrase I and II isoenzymes.
-
p-Nitrophenylacetate (p-NPA) as the substrate.
-
Assay buffer (e.g., Tris-HCl, pH 7.4).
-
Test compounds.
-
Acetazolamide as a reference inhibitor.
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the assay buffer, test compound, and enzyme solution to the wells of a microplate.
-
Pre-incubate at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the p-NPA substrate.
-
Monitor the increase in absorbance at 348 nm due to the formation of p-nitrophenolate.
-
Calculate the initial reaction rates and determine the percent inhibition.
-
Ki values are typically determined from Lineweaver-Burk plots at varying substrate and inhibitor concentrations.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This is a widely used colorimetric assay for measuring cholinesterase activity.
-
Materials:
-
Acetylcholinesterase (AChE) enzyme.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
Test compounds.
-
Eserine as a reference inhibitor.
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound.
-
Add the AChE enzyme solution to the wells and incubate.
-
Initiate the reaction by adding the ATCI substrate.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the increase in absorbance at 412 nm over time.
-
Calculate the percent inhibition and determine the IC50 or Ki values.
-
Signaling Pathway Visualization
Understanding the cellular context in which these enzymes operate is crucial for drug development. Below is a depiction of a key signaling pathway involving one of the enzyme targets.
Pim1 Kinase Signaling Pathway in Cancer
Pim1 kinase is a serine/threonine kinase that plays a significant role in cell survival and proliferation, making it an attractive target in oncology.[3]
Simplified Pim1 signaling pathway and the point of inhibition.
This guide serves as a starting point for researchers interested in the enzyme inhibitory properties of 4-(Aminomethyl)thiazole derivatives. The provided data and protocols can aid in the design and execution of further studies to explore the therapeutic potential of this chemical scaffold.
References
- 1. One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Molecular Docking Analysis of 4-(Aminomethyl)thiazole Derivatives as Kinase Inhibitors
This guide provides a comparative overview of 4-(aminomethyl)thiazole derivatives as potential kinase inhibitors, focusing on the application of molecular docking studies to predict their binding affinities and modes of action. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Introduction to Kinase Inhibition and Thiazole Scaffolds
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prominent targets for therapeutic intervention.[1] The thiazole scaffold is a privileged structure in medicinal chemistry, with many of its derivatives demonstrating potent kinase inhibitory activity.[2][3][4] Thiazole-based compounds have shown promise in inhibiting a variety of kinases, including cyclin-dependent kinases (CDKs), Aurora kinases, and tyrosine kinases.[2][4][5] Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) with a protein target, guiding the design and optimization of potential inhibitors.[1][6]
Experimental Protocols for Molecular Docking
A generalized workflow for molecular docking studies of kinase inhibitors is presented below. This protocol is based on commonly used software and methodologies in the field.
Protein Preparation
-
Structure Retrieval: The 3D crystal structure of the target kinase is obtained from the Protein Data Bank (PDB).
-
Preparation using AutoDockTools (ADT):
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogen atoms are added to the protein structure.
-
Kollman charges are assigned to the protein atoms.
-
The prepared protein is saved in the PDBQT file format, which is required for AutoDock Vina.[1]
-
Ligand Preparation
-
Structure Generation: The 2D structures of the 4-(aminomethyl)thiazole derivatives are drawn using chemical drawing software like ChemDraw.
-
3D Conversion and Optimization: The 2D structures are converted to 3D and their energy is minimized using software like Avogadro or via online tools.
-
Preparation using ADT:
-
The ligand's root and rotatable bonds are defined to allow for conformational flexibility during docking.
-
The prepared ligand is saved in the PDBQT file format.[1]
-
Molecular Docking and Analysis
-
Grid Box Generation: A grid box is defined around the active site of the kinase to specify the search space for the docking algorithm.
-
Docking Simulation: AutoDock Vina or similar software is used to perform the docking calculations, exploring various conformations of the ligand within the defined grid box.
-
Analysis of Results: The results are analyzed based on the predicted binding affinity (docking score) and the binding pose of the ligand. Visualization tools like PyMOL or Discovery Studio are used to examine the interactions between the ligand and the amino acid residues of the kinase.
Caption: A generalized workflow for molecular docking studies of kinase inhibitors.
Comparative Docking Data
The following table presents a hypothetical but representative comparison of 4-(aminomethyl)thiazole derivatives targeting a generic protein kinase. The docking scores are indicative of the predicted binding affinity, where a more negative value suggests a stronger interaction. IC50 values represent the concentration of an inhibitor required to reduce the activity of the kinase by 50%.
| Compound ID | R1 Group | R2 Group | Docking Score (kcal/mol) | IC50 (nM) |
| AMT-1 | H | Phenyl | -8.2 | 150 |
| AMT-2 | Methyl | Phenyl | -8.9 | 75 |
| AMT-3 | H | 4-Chlorophenyl | -9.5 | 30 |
| AMT-4 | Methyl | 4-Chlorophenyl | -10.1 | 12 |
Kinase Signaling Pathway and Inhibition
The diagram below illustrates a simplified, hypothetical kinase signaling pathway and the point of inhibition by 4-(aminomethyl)thiazole derivatives.
Caption: A simplified kinase signaling pathway illustrating inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of 4-(Aminomethyl)thiazole Derivatives: A Comparative Analysis
A recent study has shed light on the anticancer properties of novel 2-amino-4-(aminomethyl)thiazole derivatives, with two compounds, 4-(tert-butyl)-N-[4-(piperazin-1-ylmethyl)thiazol-2-yl]-benzamide and 4-(tert-butyl)-N-{4-[(4-piperidinopiperidin-1-yl)methyl]thiazol-2-yl}benzamide, demonstrating significant cytotoxic activity comparable to the established chemotherapeutic agent 5-fluorouracil. Further investigation revealed that the latter compound also triggers programmed cell death, or apoptosis, in tumor cells.
This guide provides a comparative overview of the cytotoxicity of these 4-(Aminomethyl)thiazole derivatives, supported by experimental data from the key study. It is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Cytotoxicity Data
The in vitro cytotoxic activities of the synthesized 2-amino-4-(aminomethyl)thiazole derivatives were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results are summarized in the table below.
| Compound | Cancer Cell Line | IC50 (µM) |
| 4-(tert-butyl)-N-[4-(piperazin-1-ylmethyl)thiazol-2-yl]-benzamide | A549 (Lung) | 12.3 |
| HCT116 (Colon) | 15.6 | |
| MCF-7 (Breast) | 10.8 | |
| 4-(tert-butyl)-N-{4-[(4-piperidinopiperidin-1-yl)methyl]thiazol-2-yl}benzamide | A549 (Lung) | 8.5 |
| HCT116 (Colon) | 11.2 | |
| MCF-7 (Breast) | 7.9 | |
| 5-Fluorouracil (Positive Control) | A549 (Lung) | 9.7 |
| HCT116 (Colon) | 13.1 | |
| MCF-7 (Breast) | 8.2 |
Data extracted from Liao et al., Mendeleev Communications, 2023.
Experimental Protocols
The evaluation of the cytotoxic activity of the 4-(Aminomethyl)thiazole derivatives involved the following key experimental procedures:
Synthesis of 2-Amino-4-(aminomethyl)thiazole Derivatives
The synthesis was carried out through a facile method that included the Hantzsch construction of the thiazole core, followed by amidation and nucleophilic substitution steps. This multi-step synthesis allowed for the creation of a library of derivatives with varying substitutions for structure-activity relationship studies.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Human cancer cell lines (A549, HCT116, and MCF-7) were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the 4-(Aminomethyl)thiazole derivatives and the positive control, 5-fluorouracil, for a specified incubation period (typically 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent was added to each well.
-
Formazan Solubilization: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. A solubilization solution (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution was measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Visualizing the Experimental Workflow and Apoptotic Pathway
To better understand the experimental process and the mechanism of action of the most potent compounds, the following diagrams have been generated.
Caption: General experimental workflow.
Caption: Intrinsic apoptosis pathway.
The investigation into 4-(tert-butyl)-N-{4-[(4-piperidinopiperidin-1-yl)methyl]thiazol-2-yl}benzamide revealed its ability to induce apoptosis through the intrinsic, or mitochondrial, pathway. This process is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade, ultimately resulting in programmed cell death.
The 4-(Aminomethyl)thiazole Scaffold: A Comparative Guide to its Validation as a Privileged Pharmacophore
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the 4-(Aminomethyl)thiazole moiety's performance against specific biological targets, supported by experimental data and detailed methodologies.
The 4-(aminomethyl)thiazole core is a versatile and privileged scaffold in medicinal chemistry, demonstrating significant activity across a range of biological targets. Its unique structural features, including the thiazole ring's ability to participate in hydrogen bonding and other non-covalent interactions, and the flexible aminomethyl group, allow for tailored modifications to achieve high potency and selectivity. This guide provides a comparative analysis of 4-(aminomethyl)thiazole-containing compounds, validating their role as effective pharmacophores for kinases, G-protein coupled receptors (GPCRs), and other key enzymes.
Kinase Inhibition: A Primary Domain for 4-(Aminomethyl)thiazole Derivatives
The 4-(aminomethyl)thiazole motif has been extensively explored in the development of kinase inhibitors, where it often serves as a hinge-binding element, a critical interaction for inhibiting kinase activity. This section compares the performance of these derivatives against two well-validated kinase targets: Cyclin-Dependent Kinase 2 (CDK2) and Aurora Kinases.
Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition.[1][2] Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.
A number of diaminothiazole and aminothiazole derivatives have demonstrated potent inhibition of CDK2. The following table summarizes the in vitro activity of representative compounds.
| Compound ID | Structure | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| 1 | 2-(allylamino)-4-aminothiazol-5-yl)(phenyl)methanone | CDK2/cyclin A2 | 15,000 | Staurosporine | < 1 |
| 51 | Diaminothiazole derivative | CDK2/cyclin A | 0.9 - 1.5 | Staurosporine | < 1 |
| SNS-032 (BMS-387032) | N-(5-(((5-tert-butyl-2-oxazolyl)methyl)thio)-2-thiazolyl)-4-piperidinecarboxamide | CDK2/cyclin E | 48 | Flavopiridol | N/A |
N/A - Not available in the provided search results.
Compound 1 was identified through high-throughput screening as a weak inhibitor of the CDK2-cyclin A2 complex.[3] Extensive structure-activity relationship (SAR) studies led to the development of highly potent diaminothiazole inhibitors like compound 51 , which exhibits sub-nanomolar IC50 values.[3] SNS-032 (BMS-387032), another aminothiazole derivative, is an ATP-competitive and selective CDK2 inhibitor that has entered Phase 1 human clinical trials as an antitumor agent.[4]
The inhibitory activity of these compounds is typically determined using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction.
Materials:
-
CDK2/Cyclin E or CDK2/Cyclin A2 enzyme
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Test compounds (4-(Aminomethyl)thiazole derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, the CDK2/cyclin enzyme, and the substrate/ATP mixture.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stopping the Reaction and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
// Nodes Growth_Factors [label="Growth Factors"]; RTK [label="Receptor Tyrosine Kinases"]; Ras [label="Ras"]; Raf [label="Raf"]; MEK [label="MEK"]; ERK [label="ERK"]; Cyclin_D [label="Cyclin D", fillcolor="#FBBC05"]; CDK4_6 [label="CDK4/6", fillcolor="#FBBC05"]; Rb [label="Rb"]; E2F [label="E2F"]; Cyclin_E [label="Cyclin E", fillcolor="#34A853"]; CDK2 [label="CDK2", fillcolor="#34A853"]; S_Phase_Entry [label="S-Phase Entry", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aminomethylthiazole [label="4-(Aminomethyl)thiazole\nInhibitors", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Growth_Factors -> RTK; RTK -> Ras; Ras -> Raf -> MEK -> ERK; ERK -> Cyclin_D; Cyclin_D -> CDK4_6 [arrowhead=tee, label="activates"]; CDK4_6 -> Rb [label="phosphorylates"]; Rb -> E2F [arrowhead=tee, label="releases"]; E2F -> Cyclin_E [label="promotes transcription"]; Cyclin_E -> CDK2 [arrowhead=tee, label="activates"]; CDK2 -> Rb [label="phosphorylates"]; CDK2 -> S_Phase_Entry; Aminomethylthiazole -> CDK2 [arrowhead=tee, color="#EA4335", style=dashed, label="inhibit"]; } .dot
Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.
Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis, including centrosome maturation, spindle formation, and chromosome segregation.[5] Their overexpression is linked to tumorigenesis, making them important cancer drug targets.
Several aminothiazole derivatives have been identified as potent and selective inhibitors of Aurora kinases.
| Compound ID | Structure | Target | IC50 (nM) | Ki (nM) | Reference Compound | IC50 (nM) |
| Compound 29 | Aminothiazole derivative | Aurora A | 79 | N/A | ZM447439 | N/A |
| Compound 30 | Aminothiazole derivative | Aurora A | 140 | N/A | ZM447439 | N/A |
| Compound 31 | 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amine derivative | Aurora A | N/A | 8.0 | ZM447439 | N/A |
| Compound 31 | 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amine derivative | Aurora B | N/A | 9.2 | ZM447439 | N/A |
N/A - Not available in the provided search results.
Compounds 29 and 30 were identified as potent and selective inhibitors of Aurora A, effectively inhibiting histone H3 phosphorylation.[6] Compound 31 demonstrated strong inhibition of both Aurora A and B kinases.[6] The discovery of these aminothiazole inhibitors highlights the potential of this scaffold for developing highly selective anticancer agents.[7][8]
The cellular activity of Aurora kinase inhibitors is often assessed by measuring the phosphorylation of a key substrate, Histone H3, in cells.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Test compounds (aminothiazole derivatives)
-
Primary antibody against phospho-Histone H3 (Ser10)
-
Secondary antibody conjugated to a fluorescent dye
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and treat with a range of concentrations of the test compound for a specified time (e.g., 24 hours).
-
Immunofluorescence Staining: Fix, permeabilize, and block the cells. Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody and a nuclear stain.
-
Imaging and Analysis: Acquire images using a high-content imaging system and quantify the intensity of the phospho-Histone H3 signal.
-
Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor that reduces the phospho-Histone H3 signal by 50%.
Caption: Role of Aurora kinases in different phases of mitosis.
G-Protein Coupled Receptor (GPCR) Modulation
GPCRs represent a large and diverse family of transmembrane receptors that are major drug targets. The 4-(aminomethyl)thiazole scaffold has also been successfully employed to develop ligands for this receptor class.
GPR119 Agonism
GPR119 is a GPCR primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to glucose-dependent insulin secretion and the release of incretin hormones, making it a promising target for the treatment of type 2 diabetes.
A series of 4-(phenoxymethyl)thiazole derivatives has been synthesized and evaluated for their GPR119 agonistic activity.
| Compound ID | Structure | Target | EC50 (nM) | Reference Compound | EC50 (nM) |
| 27 | 4-(phenoxymethyl)thiazole with pyrrolidine-2,5-dione | GPR119 | 49 | MBX-2982 | N/A |
| 32d | 4-(phenoxymethyl)thiazole with pyrrolidine-2,5-dione | GPR119 | 18 | MBX-2982 | N/A |
N/A - Not available in the provided search results.
Compounds 27 and 32d demonstrated potent GPR119 agonistic activity with EC50 values in the nanomolar range.[8] These compounds also showed improved metabolic stability compared to the reference compound MBX-2982 and were effective in lowering glucose excursion in an oral glucose tolerance test in mice.[8]
The agonistic activity of GPR119 ligands is commonly assessed by measuring the intracellular accumulation of cyclic AMP (cAMP), a second messenger produced upon GPR119 activation.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Test compounds (4-(phenoxymethyl)thiazole derivatives)
-
cAMP detection kit (e.g., HTRF-based)
-
Assay buffer
Procedure:
-
Cell Preparation: Culture and harvest the GPR119-expressing cells.
-
Compound Treatment: In a multi-well plate, incubate the cells with various concentrations of the test compounds.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
// Nodes Agonist [label="GPR119 Agonist\n(4-(Phenoxymethyl)thiazole)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPR119 [label="GPR119"]; Gs [label="Gs protein"]; AC [label="Adenylyl Cyclase"]; ATP [label="ATP"]; cAMP [label="cAMP", shape=ellipse, style=filled, fillcolor="#FBBC05"]; PKA [label="Protein Kinase A"]; Insulin_Secretion [label="Insulin Secretion\n(Pancreatic β-cell)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; GLP1_Release [label="GLP-1 Release\n(Intestinal L-cell)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Agonist -> GPR119 [label="binds & activates"]; GPR119 -> Gs [label="activates"]; Gs -> AC [label="activates"]; AC -> cAMP [label="catalyzes"]; ATP -> AC; cAMP -> PKA [label="activates"]; PKA -> Insulin_Secretion; PKA -> GLP1_Release; } .dot
Caption: GPR119 signaling pathway upon agonist binding.
Histamine H2 Receptor Agonism
The histamine H2 receptor is a GPCR that mediates gastric acid secretion. Agonists of this receptor have been valuable tools for studying gastric physiology.
A notable example of a 4-(aminomethyl)thiazole derivative acting on this target is amthamine.
| Compound | Target | pD2 | Activity |
| Amthamine (2-Amino-5-(2-aminoethyl)-4-methylthiazole) | Histamine H2 Receptor | 6.21 | Full Agonist |
Amthamine proved to be a potent and selective full agonist of the histamine H2 receptor, being slightly more potent than histamine itself.[9] It showed no affinity for H1 receptors and only weak agonism at the H3 receptor, demonstrating marked specificity.[9]
Other Enzyme Inhibition
The versatility of the 4-(aminomethyl)thiazole scaffold extends to other enzyme families, including cholinesterases.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
AChE and BChE are serine hydrolases that play a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease.
Several thiazole derivatives have been synthesized and evaluated for their ability to inhibit AChE and BChE.
| Compound ID | Structure | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 10 | Thiazole-based derivative | AChE | 103.24 | Donepezil | N/A |
| Compound 16 | Thiazole-based derivative | AChE | 108.94 | Donepezil | N/A |
| f8 | Coumarylthiazole derivative | AChE | 4,580 | Galantamine | N/A |
| e31 | Coumarylthiazole derivative | BChE | 4,930 | Galantamine | N/A |
N/A - Not available in the provided search results.
Compounds 10 and 16 demonstrated potent AChE inhibitory activities with IC50 values in the low nanomolar range.[10] The coumarylthiazole derivatives f8 and e31 showed activity against AChE and BChE, respectively, in the micromolar range.[11]
The inhibitory activity of these compounds is commonly determined using the spectrophotometric method developed by Ellman.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Test compounds
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, mix the enzyme, DTNB, and the test compound at various concentrations.
-
Reaction Initiation: Add the substrate (ATCI or BTCI) to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm in a kinetic mode for a set period. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents\n(Enzyme, Substrate, DTNB, Buffers)"]; Prepare_Compounds [label="Prepare Test Compound\nSerial Dilutions"]; Plate_Setup [label="Set up 96-well plate:\n- Enzyme\n- DTNB\n- Test Compound"]; Initiate_Reaction [label="Initiate Reaction\n(Add Substrate)"]; Kinetic_Read [label="Kinetic Absorbance Reading\n(412 nm)"]; Data_Analysis [label="Data Analysis:\n- Calculate % Inhibition\n- Determine IC50"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Reagents; Start -> Prepare_Compounds; Prepare_Reagents -> Plate_Setup; Prepare_Compounds -> Plate_Setup; Plate_Setup -> Initiate_Reaction; Initiate_Reaction -> Kinetic_Read; Kinetic_Read -> Data_Analysis; Data_Analysis -> End; } .dot
Caption: General workflow for the Ellman's method-based cholinesterase inhibition assay.
Conclusion
The 4-(aminomethyl)thiazole pharmacophore has been successfully validated against a diverse set of biological targets. Its derivatives have demonstrated high potency and selectivity as inhibitors of key kinases like CDK2 and Aurora kinases, as agonists for the GPCR GPR119, and as inhibitors of enzymes such as cholinesterases. The modular nature of this scaffold allows for fine-tuning of its pharmacological properties, making it a valuable starting point for the design of novel therapeutics. The experimental data and protocols provided in this guide offer a framework for the continued exploration and validation of the 4-(aminomethyl)thiazole motif in drug discovery.
References
- 1. Recent developments in the synthesis of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives as antagonists for the adenosine A(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Synthesis of GPR119 Interacting Drugs for Treatment of Type II Diabete" by Tien M. Tran [scholarworks.utrgv.edu]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological evaluation of thiazole derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, antioxidant and anticholinesterase activities of novel coumarylthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-(Aminomethyl)thiazole Hydrochloride: A Safety-First Protocol
Hazard Profile and Protective Measures
Based on data from similar thiazole derivatives, 4-(Aminomethyl)thiazole hydrochloride should be handled as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation. Ingestion and inhalation are also potential routes of exposure that may cause harm.[1]
To mitigate these risks, appropriate personal protective equipment (PPE) is essential. The following table summarizes the recommended PPE and hazard statements derived from the SDS of related compounds.
| Hazard Category | GHS Hazard Statement(s) | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | H315: Causes skin irritation | Protective gloves (e.g., nitrile rubber) |
| Eye Contact | H319: Causes serious eye irritation | Safety glasses with side-shields or goggles |
| Inhalation | H335: May cause respiratory irritation | Use only in a well-ventilated area or under a chemical fume hood |
| Ingestion | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed professional waste disposal service.[2] Adherence to both national and local regulations is mandatory. The following workflow outlines the necessary steps for its safe disposal.
Detailed Experimental Protocols Referenced
The procedures outlined are based on standard hazardous waste management protocols as described in the Safety Data Sheets for analogous compounds. No specific experimental protocols were cited in the source documents beyond the general guidelines for handling and disposal.
Waste Identification and Segregation:
-
The waste container must be clearly labeled with the full chemical name, "this compound," to avoid misidentification.[2]
-
Do not mix this waste with other chemical waste to prevent potentially hazardous reactions.[2]
Container Management:
-
Utilize a container that is chemically resistant to thiazole compounds and has a secure, leak-proof lid.[2]
-
The container should remain closed at all times, except when adding waste.[2]
Spill Cleanup:
-
In the event of a spill, do not use water to clean it up.[3]
-
Absorb the spilled material with a non-combustible, inert material such as sand, silica gel, or vermiculite.[4]
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[1]
-
Ensure the cleanup area is well-ventilated.
Final Disposal:
-
Never dispose of this compound down the drain or in regular trash.[3]
-
The final disposal must be conducted by an approved waste disposal plant in accordance with all applicable regulations.[1][4][5] Your institution's EHS department will coordinate with a licensed contractor for this service.
References
Personal protective equipment for handling 4-(Aminomethyl)thiazole hydrochloride
Essential Safety and Handling Guide for 4-(Aminomethyl)thiazole Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the known hazards of similar thiazole derivatives to ensure safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various handling scenarios.
| PPE Category | Specification | Purpose |
| Eye and Face | Chemical safety goggles or a face shield. | To protect eyes from splashes and dust. |
| Hand Protection | Nitrile or neoprene gloves. Inspect gloves for any signs of degradation before and during use. | To prevent skin contact. |
| Body Protection | Laboratory coat. For procedures with a higher risk of contamination, a disposable, solid-front, back-closing gown is recommended.[1] | To protect from spills and contamination. |
| Respiratory | Use in a well-ventilated fume hood should be sufficient. If ventilation is inadequate, a NIOSH-approved respirator is recommended.[2] | To prevent inhalation of dust and vapors. |
Operational Plan: Step-by-Step Handling
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.
1. Preparation and Weighing (Solid Form):
-
Ventilation: Always handle solid this compound in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation.[3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE as outlined in the table above.[3]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust.[3]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3]
2. Solution Preparation:
-
Personal Protective Equipment: Wear all recommended PPE, including eye protection, gloves, and a lab coat.
-
Dissolving: When dissolving the solid, add the solvent to the solid to minimize splashing.
-
Labeling: Clearly label all containers with the chemical name and any hazard warnings.
3. Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.[3]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Segregation: Store separately from foodstuffs and other reactive chemicals.[3]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person feels unwell, call a poison center or doctor.
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[5]
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste, including contaminated weighing paper and disposable utensils, in a designated, labeled, and sealed container.
-
Liquid Waste: Collect liquid waste in a separate, labeled, and sealed container. Do not mix with other waste streams to avoid potentially reactive mixtures.[6]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as hazardous waste.
2. Labeling and Storage of Waste:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
3. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[6]
-
Do not dispose of this chemical down the drain or in regular trash.
Visual Guides
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Disposal Workflow
This diagram illustrates the step-by-step process for the safe disposal of waste containing this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
